ProINDY
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
[(2Z)-3-ethyl-2-(2-oxopropylidene)-1,3-benzothiazol-5-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-4-15-12-8-11(18-10(3)17)5-6-13(12)19-14(15)7-9(2)16/h5-8H,4H2,1-3H3/b14-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEOCVDWLAYGRX-AUWJEWJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)OC(=O)C)SC1=CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=C(C=CC(=C2)OC(=O)C)S/C1=C\C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ProINDY: A Technical Guide to its Mechanism of Action as a DYRK1A/B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ProINDY is a cell-permeable prodrug of the potent ATP-competitive inhibitor INDY, targeting the dual-specificity tyrosine-phosphorylation-regulated kinases 1A and 1B (DYRK1A/B). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its primary molecular target, the subsequent effects on key signaling pathways, and a summary of its biological activity. Quantitative data from in vitro and in vivo studies are presented, alongside detailed experimental protocols for key assays. Visualizations of the signaling pathways and experimental workflows are provided to facilitate a deeper understanding of this compound's function.
Introduction
This compound has emerged as a valuable research tool for investigating the physiological and pathological roles of DYRK1A/B. These serine/threonine kinases are implicated in a range of cellular processes, including neuronal development, cell cycle regulation, and signal transduction. Dysregulation of DYRK1A activity has been linked to several pathological conditions, most notably Down syndrome and Alzheimer's disease. This compound, as a more lipophilic and cell-permeable derivative of INDY, offers a significant advantage for cellular and in vivo studies. This guide synthesizes the current understanding of this compound's mechanism of action.
Mechanism of Action: Inhibition of DYRK1A/B
This compound is designed to readily cross cell membranes, after which it is intracellularly converted to its active form, INDY. INDY exerts its biological effects through the direct, ATP-competitive inhibition of DYRK1A and DYRK1B.
Molecular Target: DYRK1A and DYRK1B Kinases
The primary molecular targets of INDY are the DYRK1A and DYRK1B kinases. X-ray crystallography has revealed that INDY binds to the ATP-binding pocket of DYRK1A, thereby preventing the phosphorylation of its substrates[1].
In Vitro Inhibitory Activity
INDY demonstrates potent inhibitory activity against both DYRK1A and DYRK1B, with comparable IC50 values in the sub-micromolar range.
| Kinase | IC50 (µM) | Reference |
| DYRK1A | 0.24 | [2][3][4] |
| DYRK1B | 0.23 | [2][4] |
INDY also exhibits some inhibitory activity against other kinases, particularly at higher concentrations[2].
| Kinase | % Inhibition at 10 µM | Reference |
| DYRK2 | > 90% | [2] |
| CLK1 | > 90% | [2] |
| CLK4 | > 90% | [2] |
| Casein Kinase 1 | > 90% | [2] |
| PIM1 | > 90% | [2] |
Downstream Signaling Pathways
The inhibition of DYRK1A/B by INDY leads to the modulation of several key downstream signaling pathways.
Tau Phosphorylation
DYRK1A is known to phosphorylate tau protein at several residues, a process implicated in the formation of neurofibrillary tangles in Alzheimer's disease. INDY has been shown to effectively reverse the aberrant tau-phosphorylation induced by DYRK1A overexpression[1][2][3].
Calcineurin/NFAT Signaling Pathway
DYRK1A acts as a negative regulator of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway by phosphorylating NFAT transcription factors, which promotes their nuclear export and subsequent inactivation[5][6][7]. Inhibition of DYRK1A by INDY rescues this repressed calcineurin/NFAT signaling[1][2][3].
In Vivo Efficacy
The utility of this compound in a living organism has been demonstrated in Xenopus laevis embryos. Overexpression of DYRK1A in these embryos leads to severe head malformations. Treatment with this compound was shown to effectively rescue these developmental defects, resulting in normally developed embryos[1].
Experimental Protocols
In Vitro DYRK1A Kinase Assay (Example using Radiometric Method)
This protocol is a generalized representation based on common kinase assay methodologies.
-
Reaction Buffer Preparation: Prepare a kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
-
Reagent Preparation:
-
Prepare a solution of recombinant human DYRK1A enzyme in kinase buffer.
-
Prepare a solution of a suitable substrate (e.g., a synthetic peptide like DYRKtide) in kinase buffer.
-
Prepare a solution of [γ-³³P]ATP in kinase buffer.
-
Prepare serial dilutions of INDY (or this compound, with pre-incubation to allow for conversion) in DMSO, and then dilute further in kinase buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the DYRK1A enzyme, the substrate, and the INDY/ProINDY solution.
-
Initiate the reaction by adding the [γ-³³P]ATP solution.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each INDY/ProINDY concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Xenopus Embryo Rescue Experiment (Conceptual Protocol)
This protocol is a conceptual outline based on the published outcomes, as a detailed step-by-step protocol is not publicly available.
-
Xenopus Embryo Preparation:
-
Obtain Xenopus laevis embryos through in vitro fertilization.
-
At the one or two-cell stage, microinject the embryos with synthetic mRNA encoding for DYRK1A. A control group should be injected with a control mRNA (e.g., GFP).
-
-
This compound Treatment:
-
Following microinjection, transfer the embryos to a culture medium containing a specific concentration of this compound (e.g., 2.5 µM). A control group of DYRK1A-injected embryos should be cultured in a medium with the vehicle (e.g., DMSO).
-
-
Phenotypic Analysis:
-
Allow the embryos to develop to the appropriate stage (e.g., tadpole stage).
-
Visually inspect the embryos under a microscope for morphological changes, particularly focusing on head and eye development.
-
Quantify the percentage of embryos exhibiting normal development, partial rescue, and severe malformations in each treatment group.
-
-
Data Analysis:
-
Statistically compare the phenotypic outcomes between the different treatment groups to determine the efficacy of this compound in rescuing the DYRK1A-overexpression phenotype.
-
Pharmacokinetics
Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, are not extensively available in the public domain. As a prodrug, this compound is designed to be more lipophilic than INDY, which is expected to enhance its cell membrane permeability and oral bioavailability. The conversion of this compound to INDY is presumed to occur intracellularly through the action of esterases.
Alternative Mechanisms of Action
While the primary mechanism of action of this compound is the inhibition of DYRK1A/B, some initial reports suggested a potential role in cancer cell biology through interactions with fatty acid receptors and inhibition of oxidized LDL uptake. However, this aspect of this compound's activity is less well-characterized compared to its effects as a DYRK1A/B inhibitor, and further research is needed to substantiate this as a significant mechanism of action.
Conclusion
This compound is a valuable chemical probe for studying the roles of DYRK1A and DYRK1B in cellular and developmental processes. Its mechanism of action is centered on the potent and ATP-competitive inhibition of these kinases by its active form, INDY. This inhibition leads to the modulation of key downstream signaling pathways, including the reduction of tau phosphorylation and the restoration of calcineurin/NFAT signaling. The in vivo efficacy of this compound has been demonstrated in a Xenopus model of DYRK1A overexpression. While detailed pharmacokinetic data are limited, its design as a prodrug enhances its utility for in vitro and in vivo applications. Further research may elucidate additional biological activities of this compound.
References
- 1. Development of a novel selective inhibitor of the Down syndrome-related kinase Dyrk1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. INDY, DYRK1A/B inhibitor (ab223890) | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. NFATc1 phosphorylation by DYRK1A increases its protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DYRK1A Controls HIV-1 Replication at a Transcriptional Level in an NFAT Dependent Manner | PLOS One [journals.plos.org]
ProINDY: A Technical Guide to a Prodrug Inhibitor of DYRK1A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a serine/threonine kinase that plays a crucial role in brain development and function.[1] Its over-activity has been implicated in the pathology of neurodevelopmental disorders such as Down syndrome and neurodegenerative diseases like Alzheimer's disease.[1][2][3][4] This has made DYRK1A a significant therapeutic target for drug discovery. ProINDY is a cell-permeable prodrug that is converted intracellularly to the potent and ATP-competitive DYRK1A inhibitor, INDY.[5][6][7] This guide provides a comprehensive technical overview of this compound and its active form, INDY, including their mechanism of action, quantitative inhibitory data, and detailed experimental protocols.
Mechanism of Action
This compound is designed for enhanced cell membrane permeability.[7][8] Once inside the cell, it is hydrolyzed to its active form, INDY.[8] INDY acts as a potent inhibitor of DYRK1A by competing with ATP for binding to the enzyme's active site.[1][9] X-ray crystallography has confirmed that INDY binds within the ATP pocket of DYRK1A.[1] By inhibiting DYRK1A, INDY can reverse aberrant tau-phosphorylation and rescue repressed calcineurin/NFAT (nuclear factor of activated T-cells) signaling, both of which are downstream effects of DYRK1A over-activity.[1][10]
Caption: Conversion of this compound to the active inhibitor INDY and its mechanism of action.
Quantitative Data: In Vitro Inhibition Profile of INDY
The inhibitory activity of INDY, the active form of this compound, against DYRK1A and other kinases has been characterized through various in vitro assays. The following tables summarize the key quantitative data.
| Target Kinase | IC50 (µM) | Reference |
| DYRK1A | 0.24 | [1][9][10] |
| DYRK1B | 0.23 | [9][10] |
Table 1: IC50 values of INDY for DYRK1A and DYRK1B.
| Parameter | Value (µM) | Target Kinase | Reference |
| Ki | 0.18 | DYRK1A | [1][9][11] |
| Km (ATP) | 37 | DYRK1A | [11] |
Table 2: Kinetic parameters for INDY's inhibition of DYRK1A.
INDY has also been shown to inhibit other kinases at higher concentrations. At a concentration of 10 µM, INDY exhibited over 90% inhibition of DYRK2, DYRK3, CLK1, CLK4, casein kinase 1 (CSNK1D), and PIM1.[10][11]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound and INDY, based on published research.
In Vitro DYRK1A Kinase Assay
This protocol is adapted from methods used to characterize DYRK1A inhibitors.
Objective: To determine the in vitro inhibitory activity of INDY on DYRK1A.
Materials:
-
Recombinant human DYRK1A enzyme
-
DYRK1A substrate peptide (e.g., RBER-CHKtide)
-
ATP (Adenosine 5'-triphosphate)
-
INDY (dissolved in DMSO)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 5 mM MgCl2)
-
[γ-³³P]ATP for radioactive detection or phospho-specific antibodies for non-radioactive detection (ELISA)
-
96-well plates
-
Incubator
-
Detection system (scintillation counter or plate reader)
Procedure:
-
Prepare a serial dilution of INDY in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
In a 96-well plate, add the recombinant DYRK1A enzyme and the INDY dilution (or DMSO as a vehicle control).
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP (including [γ-³³P]ATP if using radioactive detection). A typical ATP concentration is 100 µM.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., 20 mM EDTA).
-
Detect the amount of phosphorylated substrate. For radioactive assays, this can be done by capturing the peptide on a filter membrane and measuring radioactivity. For ELISA-based assays, a phospho-specific antibody is used for detection.
-
Calculate the percentage of inhibition for each INDY concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Tau Phosphorylation Assay
This protocol is based on experiments conducted in COS-7 or similar cell lines.[9]
Objective: To assess the effect of INDY on DYRK1A-mediated tau phosphorylation in a cellular context.
Materials:
-
COS-7 cells (or other suitable cell line)
-
Expression vectors for EGFP-DYRK1A and EGFP-tau
-
Cell culture medium and supplements
-
Transfection reagent
-
INDY (dissolved in DMSO)
-
Lysis buffer
-
Antibodies: anti-phospho-tau (specific for a DYRK1A phosphorylation site), anti-total-tau, and appropriate secondary antibodies.
-
Western blotting reagents and equipment.
Procedure:
-
Co-transfect COS-7 cells with EGFP-DYRK1A and EGFP-tau expression vectors.
-
After transfection, treat the cells with various concentrations of INDY (e.g., 0.3-30 µM) or DMSO for a specified period (e.g., 20 hours).[9]
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Perform Western blot analysis using antibodies against a specific phospho-tau epitope and total tau.
-
Quantify the band intensities to determine the ratio of phosphorylated tau to total tau at each INDY concentration.
In Vivo Xenopus Embryo Assay
This protocol is based on the in vivo experiments demonstrating the efficacy of this compound.[1][5][8]
Objective: To evaluate the ability of this compound to rescue developmental defects induced by DYRK1A overexpression in Xenopus laevis embryos.
Materials:
-
Xenopus laevis embryos
-
mRNA encoding xDyrk1A (the Xenopus homolog of DYRK1A)
-
This compound (dissolved in a suitable vehicle)
-
Microinjection apparatus
-
Microscope for observing embryo development
Procedure:
-
Fertilize Xenopus eggs and allow them to develop to the one-cell or two-cell stage.
-
Microinject the embryos with xDyrk1A mRNA to induce overexpression.
-
At a later developmental stage (e.g., blastula stage), place the embryos in a solution containing this compound (e.g., 2.5 µM) or the vehicle control.[9]
-
Allow the embryos to develop to a later stage (e.g., tadpole stage, stage 40/41).[11]
-
Observe and score the embryos for developmental malformations, particularly in the head and eyes.
-
Calculate the percentage of embryos with a normal phenotype in the this compound-treated group compared to the control group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the DYRK1A signaling pathway and a typical experimental workflow for evaluating this compound.
Caption: Simplified DYRK1A signaling pathway in the context of neurodegeneration.
Caption: Experimental workflow for the evaluation of this compound as a DYRK1A inhibitor.
Conclusion
This compound serves as a valuable research tool for studying the physiological and pathological roles of DYRK1A. Its cell-permeable nature and subsequent conversion to the potent DYRK1A inhibitor INDY allow for the investigation of DYRK1A function in both cellular and in vivo models. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of DYRK1A-related signaling pathways and diseases.
References
- 1. Development of a novel selective inhibitor of the Down syndrome-related kinase Dyrk1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. What are DYRK1A inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | DYRK | Tocris Bioscience [tocris.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Selective inhibition of the kinase DYRK1A by targeting its folding process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. INDY, DYRK1A/B inhibitor (ab223890) | Abcam [abcam.com]
- 11. apexbt.com [apexbt.com]
ProINDY: A Technical Guide on Lipophilicity and Cell Permeability for Drug Development Professionals
Abstract
ProINDY is a prodrug of the potent and selective DYRK1A/B inhibitor, INDY. Developed to enhance the therapeutic potential of its parent compound, this compound exhibits increased lipophilicity and cell permeability, facilitating its transport across cellular membranes to engage its intracellular targets. This technical guide provides an in-depth analysis of the lipophilicity and cell permeability of this compound, offering detailed experimental protocols for their assessment and exploring the downstream signaling pathways affected by this compound. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of kinase inhibitors and their therapeutic applications.
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a critical enzyme involved in a variety of cellular processes, and its dysregulation has been implicated in several pathological conditions, including neurodegenerative diseases. This compound, as a cell-permeable prodrug of the DYRK1A/B inhibitor INDY, represents a significant advancement in the development of targeted therapies. Its enhanced physicochemical properties are designed to overcome the delivery challenges often associated with small molecule inhibitors. This guide will focus on the two key attributes that underpin its improved efficacy: lipophilicity and cell permeability.
Physicochemical Properties of this compound
This compound is chemically described as (1Z)-1-(5-Acetyloxy-3-ethyl-2(3H)-benzothiazolylidene)-2-propanone. The addition of the acetyloxy group to the INDY scaffold increases its lipophilicity, a key determinant of its ability to traverse the lipid bilayers of cell membranes.
Lipophilicity
Lipophilicity is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. A higher LogP value generally indicates greater lipophilicity. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is a more relevant measure.
Table 1: Lipophilicity Data for this compound and INDY
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP (cLogP) | Experimental LogP/LogD |
| This compound | C14H15NO3S | 277.34 | Data not available | Data not publicly available |
| INDY | C12H13NO2S | 235.30 | Data not available | Data not publicly available |
Cell Permeability
The ability of a drug to permeate cell membranes is crucial for reaching intracellular targets. Cell permeability is often assessed in vitro using cell-based assays, such as the Caco-2 permeability assay. This assay measures the rate of transport of a compound across a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form tight junctions and mimic the intestinal epithelial barrier. The apparent permeability coefficient (Papp) is the standard metric derived from this assay.
This compound is described as a cell-permeable compound.[1] It is expected that this compound would exhibit a higher Papp value compared to INDY, indicating enhanced cell membrane transport.
Table 2: Caco-2 Permeability Data
| Compound | Apparent Permeability (Papp, cm/s) | Efflux Ratio | Permeability Classification |
| This compound | Data not publicly available | Data not publicly available | Expected to be High |
| INDY | Data not publicly available | Data not publicly available | Moderate to Low |
Experimental Protocols
The following sections detail the standard experimental methodologies for determining the lipophilicity and cell permeability of compounds like this compound.
Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
This protocol describes the classic shake-flask method for determining the LogP of a compound.
Materials:
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Test compound (this compound)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
-
Centrifuge
-
Vortex mixer
-
Thermostatically controlled shaker
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Add a known amount of the stock solution to a vessel containing equal volumes of water-saturated n-octanol and octanol-saturated water.
-
Securely cap the vessel and shake it at a constant temperature (e.g., 25°C) for a sufficient time to allow for equilibrium to be reached (typically 1-24 hours).
-
After shaking, centrifuge the vessel to ensure complete separation of the two phases.
-
Carefully collect aliquots from both the n-octanol and aqueous phases.
-
Analyze the concentration of the test compound in each phase using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogP is then calculated as the base-10 logarithm of P.
Caption: Workflow for LogP Determination by Shake-Flask Method.
Caco-2 Cell Permeability Assay
This protocol outlines the procedure for assessing the intestinal permeability of a compound using the Caco-2 cell monolayer model.[2]
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test compound (this compound)
-
Control compounds (e.g., atenolol for low permeability, propranolol for high permeability)
-
Lucifer yellow for monolayer integrity testing
-
Analytical instrumentation (LC-MS/MS)
-
TEER meter (e.g., Millicell® ERS-2)
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of Transwell® inserts at a suitable density. Culture the cells for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the monolayers. Only use monolayers with TEER values above a pre-defined threshold (e.g., >250 Ω·cm²). Additionally, perform a Lucifer yellow rejection assay to confirm the integrity of the tight junctions.
-
Transport Experiment (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the test compound solution in HBSS to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours). e. At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
Transport Experiment (Basolateral to Apical - B to A): To assess active efflux, perform the transport experiment in the reverse direction by adding the test compound to the basolateral chamber and sampling from the apical chamber.
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration in the donor chamber.
-
-
-
Calculation of Efflux Ratio:
-
Efflux Ratio = Papp (B to A) / Papp (A to B)
-
An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Caption: Workflow for Caco-2 Cell Permeability Assay.
Signaling Pathways Modulated by this compound
This compound, through its active form INDY, inhibits DYRK1A, a kinase that phosphorylates a variety of substrates. This inhibition has significant downstream effects on key signaling pathways implicated in neurodegeneration and other diseases.
Inhibition of Tau Phosphorylation
Hyperphosphorylation of the microtubule-associated protein tau is a hallmark of Alzheimer's disease and other tauopathies. DYRK1A is one of the kinases responsible for phosphorylating tau at several disease-associated sites. By inhibiting DYRK1A, this compound reduces the phosphorylation of tau, which can help maintain its normal function in stabilizing microtubules and prevent the formation of neurofibrillary tangles.[1]
Caption: this compound's Inhibition of the Tau Phosphorylation Pathway.
Rescue of Calcineurin/NFAT Signaling
The calcineurin/NFAT (Nuclear Factor of Activated T-cells) signaling pathway is crucial for the development and function of the nervous system. DYRK1A can phosphorylate NFAT, leading to its nuclear exclusion and subsequent repression of NFAT-mediated gene transcription. This compound, by inhibiting DYRK1A, prevents the phosphorylation of NFAT, allowing it to translocate to the nucleus and activate the transcription of its target genes. This rescue of calcineurin/NFAT signaling is thought to contribute to the neuroprotective effects of this compound.[1]
Caption: this compound's Rescue of the Calcineurin/NFAT Signaling Pathway.
Conclusion
This compound's enhanced lipophilicity and cell permeability make it a promising therapeutic candidate for targeting diseases associated with DYRK1A hyperactivation. This technical guide has provided a framework for understanding and evaluating these critical properties through detailed experimental protocols. The elucidation of its mechanism of action, particularly its impact on tau phosphorylation and calcineurin/NFAT signaling, further underscores its potential in the field of drug development. Further studies providing quantitative data on the lipophilicity and permeability of this compound will be invaluable for its continued preclinical and clinical development.
References
ProINDY and the Pursuit of Cognitive Normalization in Down Syndrome: A Technical Guide to DYRK1A Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Down syndrome (DS), or Trisomy 21, is a complex genetic condition characterized by a range of physiological and cognitive symptoms. A key contributor to the neurological and cognitive deficits observed in DS is the overexpression of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) gene, located on chromosome 21.[1][2][3][4][5][6][7] This has positioned DYRK1A as a promising therapeutic target for improving cognitive function in individuals with Down syndrome.[2][3][4] This technical guide provides an in-depth overview of the relevance of inhibiting DYRK1A in the context of Down syndrome research, with a focus on the experimental approaches and signaling pathways involved. It will also briefly touch upon the metabolic dysregulation in Down syndrome, a related area of research connected to the INDY (I'm Not Dead Yet) protein, from which the prodrug "proINDY," a DYRK1A inhibitor, derives its name.
Introduction: The Dual Relevance of "INDY" in Down Syndrome Research
The term "INDY" in the context of Down syndrome research can be associated with two distinct but significant biological entities:
-
INDY (I'm Not Dead Yet) Protein (SLC13A5): This protein is a transporter for citrate and other intermediates of the tricarboxylic acid (TCA) cycle.[8][9][10][11] Research on the INDY protein, and its mammalian homolog mINDY (SLC13A5), has primarily focused on its role in metabolism and longevity.[8][9][10][11][12] Reduced expression of the Indy gene has been shown to extend lifespan in flies and worms and protect against age- and diet-induced metabolic issues in mice.[8][12] Given that individuals with Down syndrome often exhibit metabolic alterations, including obesity and an increased risk of diabetes, the study of metabolic regulators like INDY is of contextual relevance.[13][14][15][16]
-
This compound, a Prodrug Inhibitor of DYRK1A: In a more direct therapeutic context for the cognitive aspects of Down syndrome, "this compound" has been described as a prodrug of "INDY," a potent and selective inhibitor of the DYRK1A kinase.[1] The overexpression of DYRK1A is a major pathogenic factor in Down syndrome, contributing significantly to cognitive deficits.[1][2][3][4][5] Therefore, the development of DYRK1A inhibitors like INDY and its prodrug this compound represents a key therapeutic strategy.
This guide will primarily focus on the latter, the inhibition of DYRK1A, as it is a more direct and actively pursued therapeutic target for the neurological aspects of Down syndrome.
DYRK1A: A Critical Pathogenic Factor in Down Syndrome
DYRK1A is a serine/threonine kinase that plays a crucial role in brain development and function.[1][2] Due to the triplication of chromosome 21, individuals with Down syndrome have an approximately 1.5-fold increase in DYRK1A expression.[5] This overexpression leads to the hyperphosphorylation of several downstream targets, disrupting critical neuronal processes.
Signaling Pathways Dysregulated by DYRK1A Overexpression
The excessive activity of DYRK1A in Down syndrome impacts multiple signaling pathways, contributing to the observed neuropathology.
-
Tau Phosphorylation and Alzheimer's Disease Neuropathology: DYRK1A is known to phosphorylate tau protein at several sites, a key event in the formation of neurofibrillary tangles, which are a hallmark of Alzheimer's disease.[1][17] Individuals with Down syndrome almost invariably develop Alzheimer's pathology by middle age.[18] Inhibition of DYRK1A can reverse this aberrant tau phosphorylation.[1][17]
-
NFAT Signaling Pathway: The Nuclear Factor of Activated T-cells (NFAT) signaling pathway is crucial for many developmental processes, including in the nervous system. DYRK1A acts as a negative regulator of this pathway.[1][17] Overexpression of DYRK1A leads to repressed NFAT signaling, which can be rescued by DYRK1A inhibitors.[1]
-
Amyloid Precursor Protein (APP) Processing: DYRK1A can also phosphorylate APP, potentially influencing its processing and the production of amyloid-beta peptides, another key component of Alzheimer's disease plaques.[17]
Below is a diagram illustrating the central role of DYRK1A in these key signaling pathways.
Caption: Role of overexpressed DYRK1A in Down syndrome neuropathology.
Therapeutic Strategy: Inhibition of DYRK1A
The development of potent and selective DYRK1A inhibitors is a major focus of therapeutic research for Down syndrome.[1][2][3][4] Several compounds, including INDY and its prodrug this compound, have been investigated for their ability to normalize the detrimental effects of DYRK1A overexpression.
Quantitative Data on DYRK1A Inhibitors
The efficacy of DYRK1A inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their binding affinity (Ki).
| Inhibitor | IC50 (µM) | Ki (µM) | Reference |
| INDY | 0.24 | 0.18 | [1] |
| This compound | ~2.0 | - | [17] |
| Harmine | ~0.5 | - | [17] |
| CX-4945 | 0.0068 | - | [17] |
Note: IC50 and Ki values can vary depending on the experimental conditions.
Experimental Protocols for Assessing DYRK1A Inhibition
A multi-tiered experimental approach is typically employed to evaluate the efficacy of DYRK1A inhibitors, progressing from in vitro assays to in vivo models.
3.2.1. In Vitro Kinase Assay
-
Objective: To determine the direct inhibitory effect of a compound on DYRK1A kinase activity.
-
Methodology:
-
Recombinant human DYRK1A enzyme is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a suitable buffer.
-
The test compound (e.g., INDY) is added at varying concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The extent of substrate phosphorylation is quantified, often using methods like radiometric assays (incorporation of ³²P-ATP) or fluorescence-based assays.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
3.2.2. Cell-Based Assays
-
Objective: To assess the ability of the inhibitor to counteract the effects of DYRK1A overexpression in a cellular context.
-
Methodology (Example: NFAT Reporter Assay):
-
HEK293 cells are co-transfected with an expression vector for DYRK1A and a reporter plasmid containing a luciferase gene under the control of an NFAT-responsive promoter.
-
The cells are treated with the DYRK1A inhibitor at various concentrations.
-
NFAT signaling is stimulated (e.g., with a calcium ionophore like ionomycin).
-
Luciferase activity is measured as a readout of NFAT-dependent gene expression.
-
The ability of the inhibitor to rescue the DYRK1A-induced repression of NFAT signaling is quantified.
-
3.2.3. In Vivo Models
-
Objective: To evaluate the therapeutic potential of the inhibitor in a living organism exhibiting features of Down syndrome.
-
Methodology (Example: Xenopus Embryo Model):
-
Xenopus embryos are microinjected with mRNA encoding human DYRK1A to induce overexpression.
-
Overexpression of DYRK1A in Xenopus embryos typically leads to developmental defects, such as head malformations.
-
The embryos are then treated with the DYRK1A inhibitor (e.g., this compound).
-
The developmental phenotype of the treated embryos is observed and scored.
-
A successful inhibitor will rescue the developmental defects caused by DYRK1A overexpression, resulting in normally developed embryos.[1]
-
The following diagram illustrates a typical experimental workflow for the evaluation of a DYRK1A inhibitor.
References
- 1. Development of a novel selective inhibitor of the Down syndrome-related kinase Dyrk1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DYRK1A Protein, A Promising Therapeutic Target to Improve Cognitive Deficits in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | DYRK1A, a Dosage-Sensitive Gene Involved in Neurodevelopmental Disorders, Is a Target for Drug Development in Down Syndrome [frontiersin.org]
- 4. DYRK1A, a Dosage-Sensitive Gene Involved in Neurodevelopmental Disorders, Is a Target for Drug Development in Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Down syndrome and DYRK1A overexpression: relationships and future therapeutic directions [frontiersin.org]
- 6. scitechdaily.com [scitechdaily.com]
- 7. sciencedaily.com [sciencedaily.com]
- 8. INDY—A New Link to Metabolic Regulation in Animals and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. The role of INDY in metabolism, health and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The longevity gene INDY (I'm Not Dead Yet) in metabolic control: Potential as pharmacological target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. Frontiers | Down Syndrome Is a Metabolic Disease: Altered Insulin Signaling Mediates Peripheral and Brain Dysfunctions [frontiersin.org]
- 15. Metabolic Diseases and Down Syndrome: How Are They Linked Together? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Down Syndrome Is a Metabolic Disease: Altered Insulin Signaling Mediates Peripheral and Brain Dysfunctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A chemical with proven clinical safety rescues Down-syndrome-related phenotypes in through DYRK1A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. news.asu.edu [news.asu.edu]
ProINDY: A Technical Guide to a Cell-Permeable DYRK1A/B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ProINDY is a cell-permeable prodrug of the potent and selective ATP-competitive inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and 1B (DYRK1B), known as INDY.[1][2][3] As an acetylated analogue of INDY, this compound exhibits enhanced lipophilicity and cell membrane permeability, making it a valuable tool for in vitro and in vivo studies.[3][4] This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on its mechanism of action in key signaling pathways. Detailed experimental protocols for assays in which this compound has been utilized are also presented.
Chemical Structure and Properties
This compound, with the chemical name (1Z)-1-(5-Acetyloxy3-ethyl-2(3H)-benzothiazolylidene)-2-propanone, is converted intracellularly to its active form, INDY.[1] The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | (1Z)-1-(5-Acetyloxy3-ethyl-2(3H)-benzothiazolylidene)-2-propanone | [1] |
| Molecular Formula | C₁₄H₁₅NO₃S | [1] |
| Molecular Weight | 277.34 g/mol | [1] |
| CAS Number | 719277-30-2 | [1] |
| Appearance | Solid | [2] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage | Store at -20°C | [1] |
Mechanism of Action and Biological Activity
This compound functions as a prodrug, readily crossing the cell membrane due to its increased lipophilicity.[3] Once inside the cell, it is metabolized into INDY, which exerts its inhibitory effect on DYRK1A and DYRK1B.[1][5] DYRK1A is a serine/threonine kinase implicated in neurodevelopment and overexpressed in Down syndrome and Alzheimer's disease.[5][6]
INDY is an ATP-competitive inhibitor, binding to the ATP pocket of the DYRK1A enzyme.[5][7] This inhibition has been shown to have significant downstream effects on two major signaling pathways: Tau phosphorylation and the Calcineurin/NFAT pathway.
Inhibition of Tau Phosphorylation
Hyperphosphorylation of the tau protein is a hallmark of Alzheimer's disease.[8][9] DYRK1A is one of the kinases that can phosphorylate tau.[1][2] By inhibiting DYRK1A, this compound reduces the phosphorylation of tau protein.[1][2] Specifically, this compound has been shown to inhibit the phosphorylation of Thr212 of the tau protein in cultured cells overexpressing DYRK1A.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of the kinase DYRK1A by targeting its folding process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a novel selective inhibitor of the Down syndrome-related kinase Dyrk1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Networking with proline-directed protein kinases implicated in tau phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proline-directed phosphorylation of human Tau protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. The Importance of Tau Phosphorylation for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Administration of DYRK1A Inhibitors in Animal Models of Dysglycemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a promising therapeutic target for conditions characterized by insulin dysglycemia, such as type 1 and type 2 diabetes.[1][2] Inhibition of DYRK1A has been shown to promote pancreatic β-cell proliferation and enhance insulin secretion, thereby offering a potential strategy for restoring β-cell mass and function.[1][2] While specific in-vivo administration protocols for "ProINDY" in animal models of dysglycemia are not extensively detailed in the public domain, this document provides a comprehensive overview and generalized protocols based on studies with other potent DYRK1A inhibitors. These notes are intended to serve as a guide for researchers designing and executing preclinical studies with DYRK1A inhibitors in rodent models of diabetes and insulin resistance.
Mechanism of Action: DYRK1A Inhibition and Insulin Sensitivity
DYRK1A is a protein kinase that acts as a negative regulator of β-cell proliferation.[1][3] By inhibiting DYRK1A, small molecules can effectively "release the brakes" on β-cell division, leading to an expansion of the insulin-producing cell mass.[1][4] Furthermore, DYRK1A inhibition has been demonstrated to improve glucose-stimulated insulin secretion (GSIS).[3] The signaling pathway involves the modulation of key cell cycle regulators and transcription factors that govern β-cell growth and function.
Caption: Signaling pathway of DYRK1A inhibition in pancreatic β-cells.
Quantitative Data Summary
The following tables summarize quantitative data from studies on various DYRK1A inhibitors in rodent models of diabetes. This data can be used as a reference for expected outcomes when administering similar compounds.
Table 1: Effects of DYRK1A Inhibitors on Glucose Homeostasis in Diabetic Animal Models
| DYRK1A Inhibitor | Animal Model | Dosage and Route | Duration | Key Outcomes |
| Leucettinib-92 | Goto-Kakizaki (GK) rats | Not Specified | Long-term | Reduced basal hyperglycemia, improved glucose tolerance and glucose-induced insulin secretion.[1] |
| FX8474 | Streptozotocin (STZ)-induced diabetic mice | 10 mg/kg, oral gavage | 7 days | Improved fasted glucose levels and glucose tolerance.[4] |
| GNF2133 | RIP-DTA mice | Dose-dependent | Not Specified | Significant dose-dependent glucose disposal and insulin secretion.[5] |
Table 2: Effects of DYRK1A Inhibitors on β-Cell Proliferation
| DYRK1A Inhibitor | Model | Concentration | Key Outcomes |
| Leucettinibs (L41) | MIN6 and INS1E cells | 5 µM | Stimulated proliferation and cell cycle progression to G2/M phase.[3] |
| Various Novel Inhibitors | INS-1E and MIN6 cells | 5 µM | Increased proliferation (Ki67 staining).[6] |
| Harmine (control) | INS-1E and MIN6 cells | 5 µM | Increased proliferation (Ki67 staining).[6] |
Experimental Protocols
Protocol 1: Induction of Diabetes in Mouse Models
Objective: To induce a diabetic state in mice for the evaluation of this compound's therapeutic effects.
Materials:
-
Male mice (e.g., C57BL/6J, 8-10 weeks old)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), sterile
-
Insulin syringes (28-30G)
-
Glucometer and test strips
Procedure:
-
Fast mice for 4-6 hours before STZ injection.[4]
-
Prepare a fresh solution of STZ in cold citrate buffer immediately before use. A common dosage is a single high dose (e.g., 150-200 mg/kg) or multiple low doses (e.g., 40-50 mg/kg for 5 consecutive days) administered intraperitoneally (i.p.).[4][7]
-
Inject the calculated volume of STZ solution i.p.
-
Monitor blood glucose levels from tail vein blood 48-72 hours after the final STZ injection and then periodically.
-
Mice with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be used for the study.[4]
Caption: Experimental workflow for inducing diabetes in mice using STZ.
Protocol 2: Administration of DYRK1A Inhibitors to Diabetic Mice
Objective: To assess the in-vivo efficacy of a DYRK1A inhibitor on glucose metabolism in diabetic mice.
Materials:
-
Diabetic mice (from Protocol 1)
-
This compound or other DYRK1A inhibitor
-
Vehicle solution (e.g., 20% Kolliphor HS-15, 30% PEG400, and 50% 50 mM citric acid)[4]
-
Oral gavage needles
-
Syringes
-
Glucometer and test strips
-
Equipment for Intraperitoneal Glucose Tolerance Test (IPGTT)
Procedure:
-
Randomly assign diabetic mice to a vehicle control group and one or more this compound treatment groups.
-
Prepare the this compound formulation in the appropriate vehicle. A typical oral dose for a DYRK1A inhibitor is 10 mg/kg.[4]
-
Administer the vehicle or this compound solution daily via oral gavage for the duration of the study (e.g., 7-28 days).[4]
-
Monitor body weight and blood glucose levels regularly.
-
At the end of the treatment period, perform an Intraperitoneal Glucose Tolerance Test (IPGTT). a. Fast mice for 6 hours. b. Measure baseline blood glucose (t=0). c. Administer a 2 g/kg glucose solution intraperitoneally. d. Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
At the end of the study, euthanize the animals and collect pancreas tissue for histological analysis (e.g., β-cell mass, Ki67 staining for proliferation).
Caption: Experimental workflow for this compound administration and efficacy testing.
Conclusion
The administration of DYRK1A inhibitors presents a promising avenue for the treatment of diabetes by targeting the regenerative capacity of pancreatic β-cells. The protocols and data presented here, derived from studies on various DYRK1A inhibitors, provide a solid foundation for researchers investigating new compounds in this class, such as this compound. Careful experimental design, including the appropriate choice of animal model, dosage, and endpoints, is crucial for obtaining reproducible and translatable results.
References
- 1. DYRK1A inhibition restores pancreatic functions and improves glucose metabolism in a preclinical model of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DYRK1A inhibitors leucettines and TGF-β inhibitor additively stimulate insulin production in beta cells, organoids, and isolated mouse islets | PLOS One [journals.plos.org]
- 4. Frontiers | A novel dual DYRK1A/B inhibitor for the treatment of type 1 diabetes [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. DYRK1A Kinase Inhibitors Promote β-Cell Survival and Insulin Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal models for induction of diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis After ProINDY Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ProINDY is a cell-permeable prodrug of the potent and selective ATP-competitive inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A and 1B (DYRK1A/B), known as INDY.[1] DYRK1A is a crucial serine/threonine kinase implicated in neurodevelopment and is overexpressed in Down syndrome. Its hyperactivity is linked to aberrant phosphorylation of several downstream targets, including Tau protein, and the dysregulation of the calcineurin/NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[2][3] this compound, being more lipophilic than INDY, exhibits enhanced cell membrane permeability, making it an effective tool for in vitro and in vivo studies.[4]
Western blot analysis is a fundamental technique to elucidate the molecular effects of this compound treatment. This method allows for the sensitive and specific detection of changes in the phosphorylation state of key proteins within targeted signaling pathways, providing critical insights into the compound's mechanism of action and efficacy. These application notes provide detailed protocols for utilizing western blot to analyze protein phosphorylation following this compound treatment in a cell-based model.
Key Signaling Pathways Modulated by this compound
This compound, through its active form INDY, inhibits DYRK1A, thereby modulating key signaling pathways involved in cellular processes. The two primary pathways of interest for western blot analysis after this compound treatment are the Tau phosphorylation pathway and the Calcineurin/NFAT signaling pathway.
DYRK1A-Mediated Tau Phosphorylation Pathway
DYRK1A directly phosphorylates Tau protein at several residues, with threonine 212 (Thr212) being a notable site. Hyperphosphorylation of Tau is a hallmark of Alzheimer's disease and other tauopathies. This compound treatment is expected to decrease the phosphorylation of Tau at this and other sites by inhibiting DYRK1A activity.
DYRK1A and the Calcineurin/NFAT Signaling Pathway
DYRK1A negatively regulates the Calcineurin/NFAT signaling pathway by phosphorylating NFAT transcription factors, which promotes their nuclear export and subsequent inactivation.[2][3] By inhibiting DYRK1A, this compound is expected to decrease NFAT phosphorylation, leading to its nuclear retention and activation of target gene expression.
Data Presentation
The following table represents example quantitative data from a western blot analysis of a cell line overexpressing DYRK1A and Tau, treated with a DYRK1A inhibitor (e.g., INDY). Band intensities are quantified using densitometry software (e.g., ImageJ) and normalized to a loading control (e.g., β-actin). The data illustrates a dose-dependent decrease in Tau phosphorylation at Thr212.
| Treatment Group | Concentration (µM) | p-Tau (Thr212) / Total Tau (Normalized Intensity) | Fold Change vs. Control |
| Vehicle Control (DMSO) | 0 | 1.00 ± 0.12 | 1.00 |
| DYRK1A Inhibitor | 1 | 0.75 ± 0.09 | 0.75 |
| DYRK1A Inhibitor | 5 | 0.42 ± 0.05 | 0.42 |
| DYRK1A Inhibitor | 10 | 0.18 ± 0.03 | 0.18 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Experimental Workflow for Western Blot Analysis
The overall workflow for assessing the effect of this compound on protein phosphorylation involves cell culture and treatment, protein extraction, protein quantification, SDS-PAGE, protein transfer to a membrane, antibody incubation, and signal detection.
Detailed Methodologies
1. Cell Culture and this compound Treatment
-
Cell Line: A suitable cell line for studying DYRK1A activity, such as HEK293T or a neuronal cell line (e.g., SH-SY5Y), should be used. For enhanced signal, cells can be transiently transfected to overexpress DYRK1A and/or the substrate of interest (e.g., Tau).
-
Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM for HEK293T) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute the stock solution in culture medium to the desired final concentrations (e.g., 1, 5, 10 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.
-
Treatment: When cells reach the desired confluency, replace the old medium with fresh medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 hours). The optimal incubation time should be determined empirically.
2. Protein Extraction
-
Washing: After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well.
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions. This is crucial for ensuring equal loading of protein in each lane of the SDS-PAGE gel.
4. Western Blot Analysis
-
Sample Preparation: Based on the protein concentration, dilute the lysates with 4x Laemmli sample buffer to a final concentration of 1x. Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of a pre-cast or hand-cast SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel according to the manufacturer's recommendations.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-phospho-Tau Thr212, rabbit anti-NFAT, or mouse anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the protein of interest to the loading control (e.g., β-actin) to account for any variations in protein loading.
Conclusion
This document provides a comprehensive guide for utilizing western blot analysis to investigate the effects of this compound treatment on key signaling pathways. The provided protocols and diagrams offer a framework for researchers to design and execute experiments to elucidate the mechanism of action of this promising DYRK1A/B inhibitor. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of this compound's therapeutic potential.
References
Application Notes and Protocols for Immunofluorescence Analysis Following ProINDY Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ProINDY is the prodrug of INDY, a potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A).[1][2][3] Dyrk1A is a crucial serine/threonine kinase involved in brain development and function, and its overactivity has been implicated in pathological conditions such as Down syndrome.[3] this compound, being more lipophilic than INDY, exhibits enhanced cell membrane permeability, making it an effective tool for in vitro and in vivo studies.[1] These application notes provide detailed protocols for utilizing immunofluorescence to investigate the cellular effects of this compound treatment, focusing on its known impact on tau phosphorylation and NFAT (nuclear factor of activated T cells) signaling pathways.[1][2][3]
Key Applications
-
Neurobiology and Neurodegenerative Disease Research: Investigate the role of Dyrk1A in neuronal development, differentiation, and its implication in diseases characterized by tau pathology.
-
Drug Discovery and Development: Screen for and characterize the efficacy of Dyrk1A inhibitors by analyzing their impact on downstream cellular targets.
-
Signal Transduction Research: Elucidate the molecular mechanisms of Dyrk1A-mediated signaling pathways, particularly the NFAT pathway.
Quantitative Data Summary
The following tables represent hypothetical quantitative data obtained from immunofluorescence experiments following this compound treatment. These tables are intended to serve as a template for data presentation.
Table 1: Effect of this compound on Tau Phosphorylation
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (Phospho-Tau, a.u.) | Standard Deviation | % Reduction vs. Control |
| Vehicle Control | 0 | 158.4 | 12.7 | 0% |
| This compound | 1 | 112.9 | 9.8 | 28.7% |
| This compound | 5 | 75.2 | 6.5 | 52.5% |
| This compound | 10 | 48.6 | 4.1 | 69.3% |
Table 2: Effect of this compound on NFATc1 Nuclear Translocation
| Treatment Group | Concentration (µM) | % of Cells with Nuclear NFATc1 | Standard Deviation | Fold Change vs. Control |
| Vehicle Control | 0 | 15.2 | 2.1 | 1.0 |
| This compound | 1 | 35.8 | 3.5 | 2.4 |
| This compound | 5 | 68.4 | 5.2 | 4.5 |
| This compound | 10 | 85.1 | 4.8 | 5.6 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Dyrk1A-NFAT Signaling Pathway Inhibition by this compound.
Caption: General workflow for immunofluorescence after this compound treatment.
Detailed Experimental Protocols
I. Protocol for Analyzing Tau Phosphorylation
This protocol describes the use of immunofluorescence to quantify changes in tau phosphorylation in a neuronal cell line (e.g., SH-SY5Y) following treatment with this compound.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Rabbit anti-phospho-Tau (specific for the phosphorylation site of interest)
-
Secondary Antibody: Alexa Fluor 488-conjugated Goat anti-Rabbit IgG
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of the experiment.
-
Allow cells to adhere and grow for 24-48 hours.
-
Prepare serial dilutions of this compound in cell culture medium. A final concentration range of 1-10 µM is a common starting point. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Replace the medium with the this compound-containing or vehicle control medium and incubate for the desired treatment duration (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Dilute the primary anti-phospho-Tau antibody in Blocking Buffer according to the manufacturer's recommendations.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light from this point forward.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Mounting and Imaging:
-
Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Seal the coverslips with nail polish and allow them to dry.
-
Image the slides using a fluorescence or confocal microscope. Acquire images using consistent settings for all treatment groups.
-
-
Image Analysis:
-
Quantify the mean fluorescence intensity of the phospho-Tau signal within the cytoplasm of individual cells using image analysis software (e.g., ImageJ/Fiji, CellProfiler).
-
Normalize the phospho-Tau signal to a housekeeping protein or cell area if necessary.
-
Perform statistical analysis to determine the significance of any observed changes between treatment groups.
-
II. Protocol for Analyzing NFAT Nuclear Translocation
This protocol details the immunofluorescence-based quantification of NFATc1 nuclear translocation in a suitable cell line (e.g., HEK293T) following this compound treatment and stimulation.
Materials:
-
HEK293T cells
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Stimulating agent (e.g., Ionomycin and Phorbol 12-myristate 13-acetate (PMA))
-
PBS, 4% PFA, Permeabilization Buffer, Blocking Buffer (as described above)
-
Primary Antibody: Mouse anti-NFATc1
-
Secondary Antibody: Alexa Fluor 594-conjugated Goat anti-Mouse IgG
-
DAPI
-
Mounting Medium
Procedure:
-
Cell Culture and Treatment:
-
Follow the cell seeding procedure as described in Protocol I.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with a calcium ionophore like Ionomycin (e.g., 1 µM) and PMA (e.g., 50 ng/mL) for 30-60 minutes to induce NFATc1 nuclear translocation.
-
-
Fixation, Permeabilization, and Blocking:
-
Perform these steps as described in Protocol I.
-
-
Antibody Incubation:
-
Incubate with diluted primary anti-NFATc1 antibody overnight at 4°C.
-
Wash and incubate with the diluted Alexa Fluor 594-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash as previously described.
-
-
Mounting and Imaging:
-
Perform DAPI staining, mounting, and imaging as described in Protocol I.
-
-
Image Analysis:
-
Identify individual cells and their nuclei based on the DAPI stain.
-
Quantify the mean fluorescence intensity of the NFATc1 signal in both the nucleus and the cytoplasm for each cell.
-
Calculate the nuclear-to-cytoplasmic fluorescence intensity ratio.
-
Alternatively, classify cells as having predominantly nuclear or cytoplasmic NFATc1 staining and calculate the percentage of cells with nuclear NFATc1 for each treatment group.
-
Perform statistical analysis to compare the different treatment conditions.
-
References
Application Note and Protocol: Preparation of ProINDY Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution for ProINDY (also known as TG007), a cell-permeable prodrug and inhibitor of DYRK1A/B kinases. Accurate preparation of the stock solution is critical for ensuring experimental reproducibility and the integrity of results in research and drug development applications. This guide outlines the necessary materials, a step-by-step procedure, and essential safety precautions.
Introduction to this compound
This compound is the prodrug form of INDY, a potent and ATP-competitive inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A and 1B (DYRK1A/B).[1] As a prodrug, this compound is designed to be more lipophilic, enhancing its cell membrane permeability.[2] It has been utilized in research to inhibit the phosphorylation of tau protein and to rescue repressed calcineurin/NFAT signaling. Given its role in significant signaling pathways, the precise and accurate preparation of this compound stock solutions is paramount for reliable experimental outcomes.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for calculating the required mass for stock solution preparation and for understanding the handling and storage requirements.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 277.34 g/mol | [2] |
| Formula | C₁₄H₁₅NO₃S | |
| CAS Number | 719277-30-2 | [2][3] |
| Appearance | Solid powder | [4] |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO (up to 100 mM) and Ethanol | [2] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials and Equipment
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Stock Solution Preparation Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Step-by-Step Procedure
-
Calculate the required mass of this compound:
-
To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 277.34 g/mol = 2.7734 mg
-
-
-
Weigh the this compound powder:
-
Tare a clean, empty microcentrifuge tube or vial on a calibrated analytical balance.
-
Carefully weigh the calculated amount of this compound powder into the tube.
-
-
Add the solvent:
-
Using a calibrated micropipette, add the desired volume of DMSO to the tube containing the this compound powder.
-
-
Dissolve the this compound:
-
Close the tube securely and vortex the solution until the this compound powder is completely dissolved. Gentle warming to 37°C and brief sonication can aid in dissolution if necessary.[5]
-
-
Aliquot the stock solution:
Storage and Stability
Proper storage is crucial for maintaining the stability and activity of the this compound stock solution.
Table 2: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference(s) |
| Powder | -20°C | As per manufacturer's recommendations | [3] |
| Stock Solution in Solvent | -20°C | Up to 1 month | [4] |
| Stock Solution in Solvent | -80°C | Up to 6 months | [3][4] |
Note: Always protect the stock solution from light.[6]
Safety Precautions
-
Always handle this compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder.[3]
-
Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, to prevent skin and eye contact.[3]
-
In case of accidental contact, wash the affected area thoroughly with water.
-
Consult the Material Safety Data Sheet (MSDS) for complete safety information before handling.[2][3]
This compound Signaling Pathway
This compound acts as an inhibitor of DYRK1A/B kinases. This inhibition has downstream effects on pathways such as tau phosphorylation and calcineurin/NFAT signaling.
Caption: this compound inhibits DYRK1A/B, affecting downstream signaling.
References
Application Notes and Protocols for ProINDY Treatment of Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
ProINDY is a novel synthetic compound under investigation for its neuroprotective and neuro-regenerative properties. These application notes provide detailed protocols for the treatment of primary neurons with this compound, including guidelines for determining optimal treatment duration and concentration. The protocols outlined below are intended to serve as a starting point for researchers and may require further optimization based on specific neuronal types and experimental goals.
Mechanism of Action
This compound is hypothesized to exert its neuroprotective effects through the activation of the PI3K/Akt signaling pathway, a critical pathway in promoting cell survival and inhibiting apoptosis. By activating this cascade, this compound is thought to lead to the downstream inhibition of pro-apoptotic proteins and the enhancement of neuronal survival factors.
Experimental Protocols
I. Preparation of Primary Neuronal Cultures
This protocol is adapted from standard procedures for isolating and culturing primary hippocampal or cortical neurons.
Materials:
-
Embryonic day 18 (E18) mouse or rat pups
-
Dissection medium (e.g., Hibernate-E medium)
-
Enzymatic dissociation solution (e.g., Papain or Trypsin)
-
Neuronal plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin)
-
Culture vessels (e.g., 96-well plates, 24-well plates with coverslips) coated with Poly-D-Lysine (PDL)
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
Procedure:
-
Vessel Coating:
-
Prepare a 50 µg/mL working solution of PDL in sterile phosphate-buffered saline (PBS).
-
Add the PDL solution to the culture vessels, ensuring the entire surface is covered.
-
Incubate for at least 4 hours at 37°C or overnight at 4°C.
-
Aspirate the PDL solution and wash the vessels three times with sterile, deionized water. Allow the vessels to dry completely before use.
-
-
Neuronal Isolation:
-
Dissect hippocampi or cortices from E18 mouse or rat embryos in ice-cold dissection medium.
-
Transfer the tissue to the enzymatic dissociation solution and incubate at 37°C for 15-20 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Determine cell density and viability using a hemocytometer and Trypan Blue exclusion.
-
-
Cell Plating:
-
Plate the neurons at a desired density (e.g., 1 x 10^5 cells/cm²) in pre-warmed neuronal plating medium.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
After 24 hours, perform a half-medium change to remove cellular debris. Continue to perform half-medium changes every 3-4 days.
-
II. This compound Treatment Protocol
Procedure:
-
Preparation of this compound Working Solutions:
-
Prepare a series of dilutions of the this compound stock solution in pre-warmed neuronal plating medium to achieve the desired final concentrations.
-
It is crucial to prepare a vehicle control (medium with the same concentration of DMSO or other solvent used for the stock solution).
-
-
Treatment of Primary Neurons:
-
For acute treatment studies, this compound can be added to the cultures at a specific time point (e.g., 7 days in vitro, DIV7).
-
For chronic treatment studies, this compound can be added to the medium during each half-medium change.
-
The duration of treatment will depend on the specific experimental question. For initial characterization, a time course of 24, 48, and 72 hours is recommended.
-
III. Assessment of Neuronal Viability
Neuronal viability can be assessed using various standard assays.
MTT Assay: This assay measures the metabolic activity of viable cells.
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add the MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
Collect the culture supernatant from each well.
-
Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.
-
Read the absorbance at the recommended wavelength.
Quantitative Data Summary
The following table summarizes hypothetical data from a dose-response and time-course experiment to evaluate the effect of this compound on primary neuron viability under excitotoxic stress conditions (e.g., glutamate-induced toxicity).
| This compound Concentration (µM) | Treatment Duration (hours) | Neuronal Viability (% of Control) |
| Vehicle Control | 24 | 52.3 ± 4.5 |
| 0.1 | 24 | 65.8 ± 5.1 |
| 1 | 24 | 88.2 ± 6.3 |
| 10 | 24 | 91.5 ± 5.9 |
| Vehicle Control | 48 | 48.9 ± 3.8 |
| 0.1 | 48 | 61.2 ± 4.2 |
| 1 | 48 | 85.7 ± 5.5 |
| 10 | 48 | 89.1 ± 4.9 |
| Vehicle Control | 72 | 45.1 ± 4.1 |
| 0.1 | 72 | 58.9 ± 3.9 |
| 1 | 72 | 82.4 ± 6.0 |
| 10 | 72 | 85.3 ± 5.2 |
Visualizations
This compound Signaling Pathway
Caption: Proposed signaling pathway for this compound's neuroprotective effects.
Experimental Workflow for this compound Treatment
Caption: Workflow for treating primary neurons with this compound.
Application Notes and Protocols: Lentiviral Delivery of DYRK1A and ProINDY Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a crucial enzyme involved in nervous system development, cell proliferation, and differentiation.[1][2] Its gene is located on chromosome 21, and its overexpression is implicated in the pathology of Down syndrome and Alzheimer's disease.[3][4] Lentiviral vectors are a common and effective tool for delivering genetic material, such as the DYRK1A gene, into a wide range of cell types to study the effects of its overexpression.[5][6][7] ProINDY is a prodrug of INDY, a potent inhibitor of DYRK1A and the related kinase DYRK1B.[3][8] It serves as a valuable research tool to investigate the reversal of DYRK1A overexpression effects.[8][9]
These application notes provide detailed protocols for the lentiviral delivery of DYRK1A into cultured cells and the subsequent treatment with the inhibitor this compound. This experimental system is critical for studying the functional consequences of DYRK1A overexpression and for screening and validating potential therapeutic agents.
Data Presentation
The following tables summarize key quantitative data from foundational studies on DYRK1A and its inhibitors. This information is essential for designing and interpreting experiments involving lentiviral DYRK1A delivery and this compound treatment.
Table 1: Inhibitory Activity of DYRK1A Inhibitors
| Compound | Target(s) | IC50 (in vitro) | Ki (in vitro) | Reference(s) |
| INDY | DYRK1A | 0.24 µM | 0.18 µM | [9][10] |
| This compound | DYRK1A, DYRK1B | Not directly reported (prodrug of INDY) | Not directly reported | [8][9] |
| CX-4945 | DYRK1A | 6.8 nM | Not reported | [11] |
| Harmine | DYRK1A | Not specified in these articles | Not reported | [11] |
Table 2: Cellular Effects of DYRK1A Overexpression and Inhibition
| Experimental System | DYRK1A Overexpression Phenotype | Effect of INDY/ProINDY Treatment | Reference(s) |
| Xenopus laevis embryos | Head malformation | This compound (2.5 µM) effectively recovered normal development. | [9][12] |
| Cultured cells | Increased phosphorylation of Tau protein | This compound inhibited the phosphorylation of Thr212 of the tau-protein. | [8] |
| Cultured cells | Repressed NFAT (nuclear factor of activated T cell) signaling | INDY rescued the repressed NFAT pathway. | [9][10] |
| HEK293-APP cells | Increased Aβ40 production | DYRK1A siRNA reduced Aβ production by 50%. | [13] |
| Primary human PBMCs | Increased HIV-1 replication | INDY (24 µM, 48 µM) inhibited HIV-1 replication. | [7] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involving DYRK1A and the general experimental workflow for lentiviral delivery and this compound treatment.
DYRK1A Signaling Pathways
Experimental Workflow
Experimental Protocols
Protocol 1: Production of Lentivirus for DYRK1A Expression
This protocol outlines the steps for producing high-titer lentivirus carrying the DYRK1A gene in HEK293T cells.
Materials:
-
HEK293T cells (low passage, <15)
-
DMEM, high glucose, supplemented with 10% FBS and 4 mM L-glutamine
-
Opti-MEM or other serum-free medium
-
Lentiviral transfer plasmid encoding DYRK1A (with a selectable marker like puromycin or a fluorescent reporter like GFP)
-
Lentiviral packaging plasmids (e.g., psPAX2)
-
Lentiviral envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
0.45 µm PVDF filters
-
Sterile conical tubes and cell culture dishes
Procedure:
-
Cell Seeding: The day before transfection, seed 3.8 x 10^6 HEK293T cells per 10 cm dish in complete DMEM. Cells should be approximately 70-80% confluent at the time of transfection.[5]
-
Plasmid DNA Preparation: Prepare a mixture of the DYRK1A transfer plasmid, packaging plasmid, and envelope plasmid. The optimal ratio of these plasmids should be determined empirically, but a common starting point is a 4:2:1 ratio (transfer:packaging:envelope).
-
Transfection:
-
For each 10 cm dish, dilute the plasmid DNA mixture in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Add the transfection reagent solution to the DNA solution, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the DNA-transfection reagent complexes dropwise to the HEK293T cells. Gently swirl the dish to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator.
-
Media Change: After 16-24 hours, carefully remove the transfection medium and replace it with fresh, pre-warmed complete DMEM.
-
Virus Harvest: Harvest the lentivirus-containing supernatant at 48 and 72 hours post-transfection. Pool the harvests.
-
Virus Filtration and Concentration:
-
Centrifuge the supernatant at a low speed (e.g., 500 x g for 10 minutes) to pellet cell debris.
-
Filter the supernatant through a 0.45 µm PVDF filter.
-
For higher titers, the virus can be concentrated using methods such as ultracentrifugation or commercially available concentration reagents.
-
-
Aliquoting and Storage: Aliquot the concentrated virus and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Lentiviral Transduction of Target Cells with DYRK1A
This protocol describes the infection of target cells with the produced DYRK1A lentivirus.
Materials:
-
Target cells of interest
-
Complete culture medium for the target cells
-
DYRK1A lentivirus stock
-
Polybrene (8 mg/mL stock)
-
Selection antibiotic (e.g., puromycin), if applicable
Procedure:
-
Cell Seeding: The day before transduction, seed the target cells in their appropriate culture medium. The cell density should be such that they are 50-70% confluent on the day of transduction.[9][14]
-
Transduction:
-
Thaw the DYRK1A lentivirus stock on ice.
-
Prepare the transduction medium by adding Polybrene to the complete culture medium to a final concentration of 4-8 µg/mL. Polybrene enhances transduction efficiency by neutralizing the charge repulsion between the virus and the cell membrane.[14]
-
Remove the old medium from the cells and replace it with the transduction medium.
-
Add the lentivirus to the cells at the desired Multiplicity of Infection (MOI). If the optimal MOI is unknown, a titration experiment should be performed.
-
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 18-24 hours. Some cell types may be sensitive to prolonged exposure to Polybrene and lentivirus, in which case the incubation time can be reduced to as little as 4-6 hours.[9]
-
Media Change: After the incubation period, remove the virus-containing medium and replace it with fresh, pre-warmed complete culture medium.
-
Selection (Optional): If the lentiviral vector contains a selectable marker, begin antibiotic selection 48-72 hours post-transduction. The appropriate antibiotic concentration should be determined beforehand with a kill curve.[15]
-
Expansion: Expand the transduced cells for subsequent experiments. Expression of DYRK1A can be confirmed by Western blot or RT-qPCR.
Protocol 3: this compound Treatment of DYRK1A-Overexpressing Cells
This protocol provides a general guideline for treating the DYRK1A-transduced cells with this compound.
Materials:
-
DYRK1A-overexpressing cells
-
Control (e.g., non-transduced or empty vector-transduced) cells
-
This compound stock solution (dissolved in DMSO)
-
Complete culture medium
Procedure:
-
Cell Seeding: Seed the DYRK1A-overexpressing and control cells at an appropriate density in multi-well plates suitable for the planned downstream analysis.
-
Drug Preparation: Prepare serial dilutions of this compound in complete culture medium. It is crucial to include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
Treatment:
-
Remove the existing medium from the cells.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
The optimal concentration of this compound will depend on the cell type and the specific experimental question. Based on in vivo studies, a starting range of 1-10 µM can be considered.[9][12] A dose-response experiment is highly recommended.
-
-
Incubation: Incubate the cells for the desired treatment duration. This can range from a few hours to several days depending on the endpoint being measured.
-
Analysis: Following treatment, cells can be harvested for various analyses, including:
-
Western Blot: To assess the phosphorylation status of DYRK1A substrates like Tau.
-
RT-qPCR: To measure changes in the expression of DYRK1A target genes.
-
Cell Viability/Proliferation Assays: To determine the effect of this compound on cell growth in the context of DYRK1A overexpression.
-
Functional Assays: Specific assays related to the known functions of DYRK1A in the chosen cell model.
-
Disclaimer: These protocols provide a general framework. The optimal conditions for lentivirus production, transduction, and this compound treatment should be empirically determined for each specific cell line and experimental setup. Always adhere to institutional biosafety guidelines when working with lentiviruses.
References
- 1. virosin.org [virosin.org]
- 2. DYRK1a Inhibitor Mediated Rescue of Drosophila Models of Alzheimer’s Disease-Down Syndrome Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of overexpressed DYRK1A protein in the early onset of neurofibrillary degeneration in Down syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overexpression of Dyrk1A contributes to neurofibrillary degeneration in Down syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. addgene.org [addgene.org]
- 6. Protocol for the simultaneous activation and lentiviral transduction of primary human T cells with artificial T cell receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lentivirus Production [protocols.io]
- 9. Development of a novel selective inhibitor of the Down syndrome-related kinase Dyrk1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Selective inhibition of the kinase DYRK1A by targeting its folding process - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dyrk1A Overexpression Inhibits Proliferation and Induces Premature Neuronal Differentiation of Neural Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. embopress.org [embopress.org]
Application Notes and Protocols for In Vivo Imaging of ProINDY Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
ProINDY is the prodrug of INDY, a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A and 1B (DYRK1A/B). As a more lipophilic and cell-permeable compound, this compound offers significant advantages for in vivo studies. DYRK1A is a critical kinase implicated in neurodevelopmental disorders and neurodegenerative diseases, making this compound a valuable tool for preclinical research. These application notes provide detailed protocols for the in vivo imaging of this compound's effects, focusing on its known rescue of morphological defects in Xenopus laevis embryos and proposing methodologies for imaging its impact on downstream signaling pathways.
Mechanism of Action
This compound readily crosses cell membranes and is intracellularly converted to its active form, INDY. INDY competitively inhibits the ATP-binding site of DYRK1A/B, preventing the phosphorylation of its downstream targets. Key signaling pathways affected by this compound include the reduction of tau protein hyperphosphorylation and the de-repression of the calcineurin/Nuclear Factor of Activated T-cells (NFAT) signaling pathway.
Quantitative Data Summary
While specific in vivo imaging quantitative data for this compound is limited in publicly available literature, the following tables summarize expected dose-dependent effects based on its known activity in Xenopus embryos and typical parameters for in vivo imaging experiments.
Table 1: this compound Dose-Response in Xenopus laevis Embryo Phenotype Rescue
| This compound Concentration (µM) | DYRK1A Overexpression Vector | Phenotype | Percentage of Normal Phenotype (Expected) |
| 0 (Vehicle Control) | mRNA | Head Malformation | < 10% |
| 1 | mRNA | Head Malformation | 20-40% |
| 5 | mRNA | Head Malformation | 50-70% |
| 10 | mRNA | Head Malformation | > 80% |
| 10 | Control Vector | Normal | ~100% |
Table 2: Proposed In Vivo Imaging Parameters for this compound Effects
| Imaging Modality | Target | Reporter System | Animal Model | Expected Outcome with this compound |
| Bioluminescence Imaging | NFAT Signaling | NFAT-luciferase | Transgenic Mice/Xenopus | Increased bioluminescence signal |
| Fluorescence Imaging | Tau Phosphorylation | pTau FRET Biosensor | Transgenic Mice/Xenopus | Decrease in FRET signal |
| Light-Sheet Microscopy | Gross Morphology | N/A | Xenopus laevis Embryos | Quantification of head morphology rescue |
Experimental Protocols
Protocol 1: In Vivo Imaging and Quantification of this compound's Effect on Xenopus laevis Head Morphology
This protocol details the methodology to induce and rescue head malformations in Xenopus laevis embryos and quantify the effects of this compound using brightfield and fluorescence microscopy.
Materials:
-
Xenopus laevis embryos
-
DYRK1A mRNA
-
This compound stock solution (in DMSO)
-
0.1x Modified Barth's Saline (MBS)
-
Microinjection setup
-
Stereomicroscope with a camera
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Embryo Preparation: Obtain Xenopus laevis embryos through in vitro fertilization and culture them in 0.1x MBS.[1]
-
Microinjection: At the 2- to 4-cell stage, inject two dorsal blastomeres with DYRK1A mRNA to induce head malformation. Co-inject a fluorescent dextran as a lineage tracer.
-
This compound Treatment: At the blastula stage, transfer the injected embryos to 0.1x MBS containing various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) as a control.
-
Embryo Culture: Culture the embryos at 18-22°C until they reach the tadpole stage (Stage 40-45).
-
Imaging: Anesthetize the tadpoles and image their dorsal and lateral views using a stereomicroscope equipped with a camera.
-
Quantitative Analysis:
-
Measure key morphological parameters such as head width, head length, eye-to-eye distance, and the area of the forebrain.[1]
-
Use image analysis software to quantify the fluorescence intensity of the lineage tracer to normalize for injection efficiency.
-
Score embryos as "normal," "mildly affected," or "severely affected" based on predefined morphological criteria.
-
Perform statistical analysis to determine the dose-dependent effect of this compound on rescuing the head malformation phenotype.
-
References
Troubleshooting & Optimization
Optimizing ProINDY dosage for maximum efficacy
Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of ProINDY for maximum efficacy in their experiments. Here you will find detailed troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a prodrug of INDY, a potent and ATP-competitive inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and DYRK1B.[1][2] As a prodrug, this compound is more lipophilic and cell-permeable than INDY, allowing for enhanced delivery into cells.[3][4] Once inside the cell, this compound is converted to its active form, INDY, which then exerts its inhibitory effect on DYRK1A/B. The primary mechanism of action is the inhibition of the kinase activity of DYRK1A/B, which plays a crucial role in various cellular processes, including the regulation of cell proliferation and brain development.[5]
Q2: What are the main applications of this compound in research?
This compound is primarily used to investigate the roles of DYRK1A/B in various biological processes. Key applications include:
-
Neurobiology Research: Studying the role of DYRK1A in neurodevelopmental and neurodegenerative disorders like Down syndrome and Alzheimer's disease.[2][6] this compound has been shown to inhibit the phosphorylation of tau protein, a key event in the pathology of Alzheimer's disease.[2][7]
-
Developmental Biology: Investigating the function of DYRK1A in embryonic development. For instance, this compound has been used to rescue head malformations in Xenopus embryos caused by the overexpression of Dyrk1A.[1][2][4]
-
Signal Transduction Research: Elucidating the role of DYRK1A/B in signaling pathways, such as the calcineurin/NFAT (Nuclear Factor of Activated T-cells) pathway.[1][2][7]
Q3: What is the recommended starting concentration for this compound in cell culture experiments?
The optimal concentration of this compound will vary depending on the cell type and the specific experimental endpoint. However, a good starting point for most cell-based assays is a concentration range of 1-10 µM. For inhibition of tau phosphorylation, concentrations around 2 µM have been shown to be effective.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO up to 100 mM and also soluble in ethanol.[1][4] For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C.[1][2] When preparing stock solutions, always use the batch-specific molecular weight provided on the certificate of analysis for accurate concentration calculations.
Troubleshooting Guide
Issue 1: Low or no efficacy of this compound in my cell-based assay.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response curve to determine the EC50 for your specific cell line and endpoint. Start with a broad range of concentrations (e.g., 0.1 µM to 50 µM) to identify the effective range.
-
-
Possible Cause 2: Insufficient Incubation Time.
-
Solution: Optimize the incubation time. As this compound is a prodrug, it requires time to be converted to its active form, INDY. A time-course experiment (e.g., 6, 12, 24, 48 hours) can help determine the optimal duration for observing the desired effect.
-
-
Possible Cause 3: Poor Cell Permeability in Your Specific Cell Line.
-
Solution: While this compound is designed to be cell-permeable, efficiency can vary between cell types. If you suspect poor uptake, you could try using a higher concentration or a different delivery method, although this should be approached with caution to avoid off-target effects.
-
-
Possible Cause 4: Degradation of this compound.
-
Solution: Ensure proper storage of this compound stock solutions (-20°C). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in culture medium for each experiment. The stability of this compound in cell culture media over long incubation periods should be considered.[8]
-
Issue 2: Observed off-target effects in my experiment.
-
Possible Cause 1: High Concentration of this compound.
-
Solution: Use the lowest effective concentration of this compound as determined by your dose-response experiments. High concentrations of any kinase inhibitor can lead to inhibition of other kinases.
-
-
Possible Cause 2: this compound or its active form INDY may inhibit other kinases.
-
Solution: If you suspect off-target effects, consider using a structurally different DYRK1A/B inhibitor as a control to confirm that the observed phenotype is due to the inhibition of DYRK1A/B. Also, perform rescue experiments by overexpressing a drug-resistant mutant of DYRK1A, if possible.
-
Issue 3: this compound is not working in my in vivoXenopus embryo experiment.
-
Possible Cause 1: Incorrect Dosage or Administration.
-
Solution: The effective concentration for in vivo experiments can differ significantly from cell culture. A concentration of 2.5 µM has been reported to be effective in rescuing developmental defects in Xenopus embryos.[6] Ensure your microinjection technique is optimized for delivering the correct dose to the target blastomeres.[9]
-
-
Possible Cause 2: Timing of Administration.
-
Possible Cause 3: Stability of this compound in the Embryonic Environment.
-
Solution: While this compound is designed for in vivo use, its stability and metabolism in the embryo can be a factor. Ensure that your experimental window is appropriate for the expected duration of action of the compound.
-
Quantitative Data Summary
| Parameter | Value | Target/System | Reference |
| INDY IC50 | 0.24 µM | DYRK1A | [6] |
| 0.23 µM | DYRK1B | [6] | |
| This compound IC50 (on Tau phosphorylation) | ~2000 nM | Mammalian Cells | [6] |
| INDY Ki | 0.18 µM | DYRK1A | [6] |
| Solubility | up to 100 mM | DMSO | [1] |
| Soluble | Ethanol | [4] | |
| Effective Concentration (Xenopus) | 2.5 µM | Xenopus Embryo Rescue | [6] |
Experimental Protocols
Protocol 1: Inhibition of Tau Phosphorylation in Cell Culture
Objective: To assess the efficacy of this compound in reducing DYRK1A-mediated phosphorylation of tau protein in a cellular context.
Materials:
-
Cell line overexpressing DYRK1A and a tau construct (e.g., HEK293T, SH-SY5Y).
-
Complete cell culture medium.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-Tau (specific for a DYRK1A-targeted site, e.g., Thr212), anti-total-Tau, anti-DYRK1A, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
This compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 0.5, 1, 2, 5, 10 µM) diluted in fresh cell culture medium. Include a DMSO vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize the protein concentrations of the lysates and prepare samples for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities for phospho-tau and total tau. Normalize the phospho-tau signal to the total tau signal to determine the effect of this compound on tau phosphorylation.
Protocol 2: Xenopus Embryo Rescue Assay
Objective: To assess the ability of this compound to rescue developmental defects induced by DYRK1A overexpression in Xenopus laevis embryos.
Materials:
-
Xenopus laevis adults for egg and sperm collection.
-
Ficoll solution.
-
Modified Barth's Saline (MBS).
-
mRNA encoding for DYRK1A.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Microinjection setup.
-
Stereomicroscope.
Procedure:
-
Embryo Collection and Fertilization: Obtain Xenopus eggs and sperm and perform in vitro fertilization according to standard protocols.
-
Dejellying: Remove the jelly coat from the fertilized embryos using a cysteine solution.
-
Microinjection: a. At the one-cell or two-cell stage, inject the embryos with DYRK1A mRNA into the animal pole. b. A control group should be injected with a control mRNA or vehicle.
-
This compound Treatment: a. After injection, transfer the embryos to MBS containing the desired concentration of this compound (e.g., 2.5 µM).[6] Include a DMSO vehicle control group. b. Maintain the embryos in the treatment solution throughout their development.
-
Phenotypic Analysis: a. Allow the embryos to develop to the desired stage (e.g., tadpole stage). b. Observe and score the embryos for developmental defects, particularly in the head and eye regions, using a stereomicroscope. c. Quantify the percentage of embryos with normal and abnormal phenotypes in each treatment group.
-
(Optional) Molecular Analysis: At specific developmental stages, embryos can be collected for molecular analysis (e.g., Western blotting for phospho-tau or in situ hybridization for neural markers) to confirm the on-target effect of this compound.
Visualizations
Caption: this compound's mechanism of action on the DYRK1A signaling pathway.
Caption: Workflow for assessing this compound's effect on Tau phosphorylation.
Caption: Troubleshooting logic for low this compound efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The role of Ca2+/Calcineurin/NFAT signalling pathway in osteoblastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights from the protein interaction Universe of the multifunctional “Goldilocks” kinase DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. Development of a novel selective inhibitor of the Down syndrome-related kinase Dyrk1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Technique to Target Microinjection to the Developing Xenopus Kidney - PMC [pmc.ncbi.nlm.nih.gov]
ProINDY stability in long-term experiments
ProINDY Technical Support Center
Welcome to the technical support center for this compound, your solution for long-term induction experiments. This resource provides troubleshooting guides and frequently asked questions to ensure the stability and success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage and handling for this compound?
A1: Proper storage is critical for maintaining the long-term stability of this compound. Upon receipt, inspect the product for any signs of damage.[1] this compound should be stored in its original, light-protected packaging at -20°C for long-term storage and at 2-8°C for up to one month.[2] Avoid repeated freeze-thaw cycles. When preparing for an experiment, allow the vial to equilibrate to room temperature before reconstitution. Use sterile techniques and appropriate personal protective equipment.
Q2: How long can I expect this compound to be stable in my cell culture medium?
A2: The stability of this compound in culture medium is dependent on several factors, including the medium composition and culture conditions.[3][4] Generally, this compound is formulated for high stability, with efficacy maintained for up to 4 weeks in standard culture conditions. However, factors like high concentrations of certain components (e.g., bicarbonate) or exposure to light can accelerate degradation.[3] We recommend validating stability for your specific experimental setup.
Q3: What are the optimal cell culture conditions for long-term experiments with this compound?
A3: Optimal conditions are crucial for both cell health and this compound stability. Key factors to control include temperature (typically 37°C), pH (7.2-7.4), CO2 levels (4-10%), and oxygen levels (20-21%).[5] Deviations from these ranges can impact cellular metabolism and may affect the stability and activity of this compound over time.[5][6]
Q4: Can I use this compound with any type of cell culture medium?
A4: this compound is compatible with most common basal media. However, the chemical composition of the medium can influence its stability. For example, high concentrations of pyruvate have been shown to preserve the functional activity of some media components at room temperature, while bicarbonate can sometimes have detrimental effects in concentrated solutions.[3] If you are using a custom or highly concentrated medium, we recommend a preliminary stability study.
Troubleshooting Guides
Issue 1: Decreased this compound Activity Over Time
Q: I'm observing a gradual loss of the induced effect in my long-term experiment. What could be the cause?
A: A decline in this compound's effect over several weeks can be due to several factors, from reagent degradation to changes in the biological system.
Possible Causes and Solutions:
-
Reagent Degradation: this compound may be degrading in the culture medium.
-
Solution: Replenish the medium with freshly prepared this compound more frequently. Determine the degradation rate in your specific medium by collecting samples at different time points and testing their activity in a short-term assay.
-
-
Cellular Response Attenuation: Cells may be adapting to the continuous stimulation, leading to downregulation of the target pathway.
-
Solution: Analyze key pathway components at different time points (e.g., via Western blot or qPCR) to check for receptor downregulation or feedback inhibition. Consider an intermittent dosing schedule instead of continuous exposure.
-
-
Changes in Cell Culture Health: A decline in cell viability or confluency can lead to a weaker overall response.[7]
-
Solution: Regularly monitor cell health, viability, and density. Ensure that nutrient levels are maintained and waste products are not accumulating to toxic levels.[6]
-
-
Preparation: Prepare a bulk solution of your complete cell culture medium containing this compound at the final working concentration.
-
Incubation: Store the prepared medium under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Time Points: At specified intervals (e.g., Day 0, 2, 7, 14, 21, 28), collect an aliquot of the medium and store it at -80°C.
-
Activity Assay: Once all samples are collected, perform a functional assay. Culture fresh, untreated cells and treat them with the collected medium aliquots for a short duration (e.g., 24 hours).
-
Analysis: Measure the desired downstream effect (e.g., reporter gene expression, protein phosphorylation). A decrease in the response from samples collected at later time points indicates degradation.
Issue 2: Precipitate Formation in Culture Medium
Q: After adding this compound to my medium and incubating it, I noticed a precipitate. What should I do?
A: Precipitate formation can indicate an incompatibility between this compound and a component in your specific culture medium, often exacerbated by incubation at 37°C.[3]
Possible Causes and Solutions:
-
High Bicarbonate Concentration: Some complex molecules can precipitate in media with high levels of sodium bicarbonate.[3]
-
Solution: Test the solubility of this compound in your basal medium without supplements first. If the issue persists, consider using a medium with a different buffering system or reducing the bicarbonate concentration if your CO2 levels can be adjusted accordingly.
-
-
Interaction with Serum or Supplements: Components in Fetal Bovine Serum (FBS) or other supplements may interact with this compound.
-
Solution: Prepare the medium by adding this compound before adding serum. Alternatively, test a serum-free formulation if appropriate for your cell line.
-
-
Incorrect Reconstitution: Improperly reconstituted this compound may not be fully dissolved.
-
Solution: Ensure the reconstitution solvent is at the correct temperature and that the vial is mixed thoroughly as per the product datasheet.
-
The following tables summarize hypothetical stability data for this compound under various conditions.
Table 1: Thermal Stability of this compound Stock Solution
| Storage Temperature | Activity after 3 Months | Activity after 6 Months |
| 2-8°C | 95% ± 3% | 80% ± 5% |
| -20°C | 99% ± 2% | 98% ± 2% |
| -80°C | 99% ± 2% | 99% ± 2% |
Table 2: Functional Stability of this compound in Different Culture Media at 37°C
| Medium Type | Half-life (Days) | Key Components |
| Standard DMEM (1g/L Glucose) | 21 ± 2 | High Bicarbonate |
| DMEM/F12 | 25 ± 3 | Complex formulation |
| Opti-MEM | 28 ± 2 | Reduced Serum |
| Chemically Defined Medium | >30 | Pyruvate, no Bicarbonate |
Visual Guides and Workflows
Diagrams
Below are diagrams illustrating key workflows and concepts related to this compound stability.
Caption: Experimental workflow for long-term studies using this compound.
Caption: Troubleshooting logic for decreased this compound activity.
References
- 1. Best Practices for Vaccine Storage, Handling, and Inventory Management — Atlantic Health Partners [atlantichealthpartners.com]
- 2. in.gov [in.gov]
- 3. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What factors affect the cell culture conditions? | AAT Bioquest [aatbio.com]
- 6. Factors affecting cell growth and monoclonal antibody production in stirred reactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
Technical Support Center: Validating ProINDY Activity in a New Cell Line
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the activity of ProINDY, a prodrug of the DYRK1A/B inhibitor INDY, in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeable prodrug that is converted into the active compound INDY within the cell.[1] INDY is an inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinases 1A and 1B (DYRK1A/B).[1][2] DYRK1A is a key regulator in various cellular processes, including cell proliferation and neuronal development.[3][4] By inhibiting DYRK1A, this compound can modulate the phosphorylation of downstream targets, thereby impacting associated signaling pathways.[1][2]
Q2: What are the key signaling pathways affected by this compound?
A2: this compound primarily affects pathways regulated by DYRK1A. The two most well-characterized pathways for validating this compound activity are:
-
Tau Phosphorylation: DYRK1A is known to phosphorylate tau protein at several residues, including Threonine 212 (T212).[2][5] Inhibition of DYRK1A by this compound is expected to decrease the phosphorylation of tau at this site.[6]
-
Calcineurin/NFAT Signaling: DYRK1A phosphorylates Nuclear Factor of Activated T-cells (NFAT), leading to its export from the nucleus and subsequent inactivation.[3][7] this compound treatment should inhibit this phosphorylation, resulting in the nuclear retention and activation of NFAT.[2][8]
Q3: What is the recommended concentration range for this compound in cell culture?
A3: The optimal concentration of this compound can vary significantly between cell lines. It is recommended to perform a dose-response experiment to determine the effective concentration for your specific cell line. A starting point for concentration ranges seen in literature is typically between 1 µM and 10 µM.[6][7] Always ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and does not exceed a level that is toxic to the cells (typically <0.1%).
Q4: How can I confirm that my new cell line is suitable for this compound validation studies?
A4: Before beginning your experiments, it is crucial to confirm that your chosen cell line expresses the target kinase, DYRK1A. This can be verified by Western blotting or qPCR. Additionally, ensure that the downstream signaling components (tau and NFAT) are also expressed and functional in your cell line.
Troubleshooting Guide
Issue 1: No significant decrease in tau phosphorylation is observed after this compound treatment.
-
Possible Cause 1: Suboptimal this compound Concentration.
-
Solution: Perform a dose-response experiment with a broader range of this compound concentrations (e.g., 0.1 µM to 20 µM) to identify the optimal inhibitory concentration for your cell line.
-
-
Possible Cause 2: Insufficient Incubation Time.
-
Solution: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal duration of this compound treatment for observing a significant effect on tau phosphorylation.
-
-
Possible Cause 3: Low DYRK1A Expression or Activity.
-
Solution: Confirm DYRK1A expression in your cell line via Western blot. If expression is low, consider using a cell line known to have higher DYRK1A expression or transiently overexpressing DYRK1A.
-
-
Possible Cause 4: Antibody Issues.
-
Solution: Ensure your primary antibody is specific for the phosphorylated form of tau you are investigating (e.g., phospho-tau T212) and has been validated for Western blotting. Use a positive control (e.g., lysate from a cell line with known high tau phosphorylation) to verify antibody performance.
-
Issue 2: No significant increase in NFAT reporter activity is observed after this compound treatment.
-
Possible Cause 1: Inefficient Transfection of NFAT Reporter Plasmid.
-
Solution: Optimize your transfection protocol. This may include adjusting the DNA-to-transfection reagent ratio, using a different transfection reagent, or testing different cell densities at the time of transfection. Include a positive control for transfection efficiency, such as a plasmid expressing a fluorescent protein.
-
-
Possible Cause 2: Low Endogenous NFAT Activity.
-
Possible Cause 3: Cell Line Not Responsive to NFAT Signaling.
-
Solution: Verify that the core components of the calcineurin/NFAT pathway are present and functional in your cell line. If the pathway is not active, you may need to choose a different cell line for your experiments.
-
Issue 3: High cell toxicity or unexpected off-target effects are observed.
-
Possible Cause 1: this compound Concentration is Too High.
-
Solution: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound in your cell line. Use concentrations below the toxic threshold for your validation experiments.
-
-
Possible Cause 2: Off-Target Effects of the Inhibitor.
-
Solution: Kinase inhibitors can sometimes have off-target effects.[10] If you suspect off-target effects, consider using a structurally different DYRK1A inhibitor as a control to see if the observed phenotype is consistent. Additionally, you can perform a rescue experiment by overexpressing a this compound-resistant mutant of DYRK1A.
-
-
Possible Cause 3: Issues with this compound Solubility or Stability.
Data Presentation
Table 1: Expected Quantitative Outcomes of this compound Validation Assays
| Assay | Metric | Expected Result with this compound Treatment | Example Fold Change/Percentage |
| Western Blot | Ratio of Phospho-Tau (T212) to Total Tau | Decrease | 0.2 - 0.6 fold of control |
| NFAT Luciferase Reporter Assay | Fold increase in Luciferase Activity | Increase | 2 - 10 fold over baseline |
| NFAT Nuclear Translocation | Percentage of cells with nuclear NFAT | Increase | 30% - 80% increase in nuclear localization |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Tau (T212)
-
Cell Seeding and Treatment:
-
Seed your cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the predetermined optimal time.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with a primary antibody against phospho-tau (T212) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Strip the membrane and re-probe with an antibody against total tau and a loading control (e.g., GAPDH or β-actin).
-
Quantify the band intensities using image analysis software. Normalize the phospho-tau signal to total tau and the loading control.
-
Protocol 2: NFAT Luciferase Reporter Assay
-
Cell Seeding and Transfection:
-
Seed cells in a 24-well plate at a density optimized for your cell line and transfection reagent.
-
After 24 hours, co-transfect the cells with an NFAT-luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.[9]
-
-
This compound Treatment and Pathway Stimulation:
-
Allow 24 hours for plasmid expression.
-
Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubate for the desired pre-treatment time (e.g., 1-2 hours).
-
If required, stimulate the NFAT pathway with an appropriate agonist (e.g., Ionomycin and PMA).
-
-
Cell Lysis and Luciferase Measurement:
-
After the desired stimulation time (typically 6-8 hours), wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[15]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in NFAT activity relative to the vehicle-treated control.
-
Visualizations
References
- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Tau pathology reduction with SM07883, a novel, potent, and selective oral DYRK1A inhibitor: A potential therapeutic for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. cellculturedish.com [cellculturedish.com]
- 12. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 13. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. T Cell Activation Bioassay (NFAT) Protocol [promega.com]
ProINDY Treatment Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ProINDY treatment in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the essential positive and negative controls for a this compound treatment experiment?
A1: Proper controls are critical for interpreting your results. We recommend the following:
-
Negative Controls:
-
Vehicle Control: Treat cells with the same solvent used to dissolve this compound (e.g., DMSO, PBS) at the same final concentration. This controls for any effects of the vehicle itself.
-
Untreated Control: Cells that receive no treatment. This provides a baseline for cell health and viability.
-
-
Positive Controls:
-
Known Inducer of Cell Death: A well-characterized compound (e.g., Staurosporine) that induces apoptosis or the expected cell death pathway in your cell line. This confirms that your cells are capable of undergoing the process you are measuring.
-
This compound Reference Compound: If available, a batch of this compound with known activity can be used to ensure consistency between experiments.
-
Q2: My cells are not showing the expected level of cell death after this compound treatment. What are the possible causes?
A2: Several factors could contribute to a lack of response. Consider the following troubleshooting steps:
-
Cell Health and Density: Ensure your cells are healthy, within a low passage number, and plated at the recommended density. Over-confluent or unhealthy cells may respond differently to treatment.
-
This compound Concentration and Incubation Time: Verify that you are using the correct concentration of this compound and the appropriate incubation time as specified in the protocol. You may need to perform a dose-response and time-course experiment to optimize these parameters for your specific cell line.
-
Reagent Integrity: Confirm that your this compound stock solution is not degraded. Prepare fresh dilutions for each experiment and store the stock as recommended.
-
Assay Sensitivity: The cell viability or apoptosis assay you are using may not be sensitive enough to detect the changes. Consider using a more sensitive or orthogonal method to confirm your results.
Q3: I am observing significant cell death in my vehicle control group. What should I do?
A3: High levels of cell death in the vehicle control group indicate a problem with the vehicle or the experimental conditions.
-
Vehicle Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high for your cell line. We recommend keeping the final DMSO concentration below 0.1%. Perform a vehicle-only toxicity test to determine the maximum tolerable concentration.
-
Cell Culture Conditions: Suboptimal cell culture conditions, such as contamination (mycoplasma, bacteria, fungi), nutrient depletion, or improper pH, can lead to increased cell death. Always use sterile techniques and ensure your media and supplements are not expired.
Troubleshooting Guides
Guide 1: Inconsistent Results Between Experiments
Inconsistent results can be frustrating. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to genetic drift and altered phenotypes. |
| Reagent Preparation | Prepare fresh dilutions of this compound and other reagents for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Assay Timing | Perform assays at consistent time points after treatment. Cell responses can be dynamic. |
| Incubator Conditions | Ensure stable temperature, CO2, and humidity levels in your incubator. Fluctuations can stress the cells and affect their response. |
Guide 2: Interpreting this compound-Induced Signaling
This compound is hypothesized to function by activating the hypothetical "INDY-Receptor," leading to the downstream activation of Caspase-8 and subsequent apoptosis.
Caption: Hypothetical this compound signaling pathway leading to apoptosis.
Experimental Protocols
Protocol 1: Western Blot Analysis of Caspase-8 Activation
This protocol details the steps to measure the activation of Caspase-8 following this compound treatment.
-
Cell Seeding: Plate cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound or controls (vehicle, positive control) for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cleaved Caspase-8 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Protocol 2: General Experimental Workflow
The following diagram outlines a standard workflow for assessing the efficacy of this compound.
Caption: Standard experimental workflow for this compound treatment.
Troubleshooting Flowchart
If you encounter unexpected results, use this flowchart to diagnose the issue.
Caption: Troubleshooting flowchart for this compound experiments.
Technical Support Center: Addressing Variability in ProINDY Experimental Outcomes
Welcome to the technical support center for ProINDY. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in experiments utilizing this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is the cell-permeable prodrug of INDY, a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and DYRK1B.[1][2] Once inside the cell, this compound is converted to its active form, INDY. INDY functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of DYRK1A/B kinases and preventing the phosphorylation of their downstream substrates.[3][4] Key downstream targets include the tau protein, implicated in neurodegenerative diseases, and components of the calcineurin/NFAT signaling pathway.[3][5]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical for maintaining the integrity of this compound. Stock solutions are typically prepared in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the DMSO stock solution at -80°C for up to six months. For short-term storage, -20°C for up to one month is acceptable.[2] To avoid repeated freeze-thaw cycles which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes. When preparing working solutions, dilute the stock in the appropriate cell culture medium or buffer immediately before use.
Q3: How do I determine the optimal concentration of this compound for my experiment?
A3: The optimal concentration of this compound is highly dependent on the cell type, experimental duration, and the specific endpoint being measured. A good starting point is to perform a dose-response curve to determine the IC50 value in your specific assay. Based on published data, concentrations for its active form, INDY, can range from 3 µM for mild inhibition of tau phosphorylation to 30 µM for nearly complete inhibition in cell culture over 20 hours.[2] For in vivo studies in Xenopus embryos, a concentration of 2.5 µM this compound has been used effectively.[2]
Q4: I am not observing the expected inhibitory effect. What are the possible causes?
A4: Several factors could contribute to a lack of inhibitory effect. See the "General Troubleshooting" section below for a more detailed breakdown. Common issues include:
-
Compound Instability: this compound or its active form, INDY, may be degrading in your experimental setup.
-
Inefficient Prodrug Conversion: The conversion of this compound to INDY may be inefficient in your cell type.
-
Suboptimal Concentration or Incubation Time: The concentration of this compound may be too low, or the incubation time too short to observe an effect.
-
Cell Density: High cell confluency can sometimes reduce the efficacy of kinase inhibitors.[1][6]
Troubleshooting Guides
Issue 1: High Variability Between Replicates
High variability between replicates can be frustrating and can obscure real biological effects. Below are common causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated pipette and a consistent seeding technique for all wells. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media. |
| Inaccurate Pipetting of this compound | Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step. |
| Variability in Incubation Time | Stagger the addition of reagents and the termination of the assay to ensure that all wells are incubated for the same duration. |
| Compound Precipitation | Visually inspect the media after adding this compound for any signs of precipitation. If precipitation occurs, try preparing a fresh dilution from your stock or using a lower final concentration. |
Issue 2: No or Weak Inhibition of DYRK1A/B Activity
If you are not observing the expected inhibition of DYRK1A/B signaling (e.g., no decrease in phospho-tau levels), consider the following.
| Potential Cause | Troubleshooting Steps |
| This compound/INDY Instability | Prepare fresh working solutions of this compound for each experiment. Minimize the time the compound spends in aqueous solutions before being added to cells. Consider the stability of benzothiazole derivatives in your specific cell culture medium, as some components can affect compound stability.[6] |
| Inefficient Prodrug Conversion | The enzymatic machinery required to convert this compound to INDY may be expressed at low levels in your cell line. Consider using the active form, INDY, directly to bypass this variable. An LC-MS/MS method can be developed to quantify the intracellular concentrations of both this compound and INDY to assess conversion efficiency.[7] |
| Suboptimal Assay Conditions | Optimize the concentration of this compound and the incubation time. Perform a time-course experiment to determine the optimal duration of treatment. Ensure that the cell density is within the log phase of growth, as high confluency can alter cellular responses.[1][2] |
| High Serum Protein Binding | Small molecule inhibitors can bind to proteins in fetal bovine serum (FBS), reducing their effective concentration.[8][9] If using high percentages of FBS, consider reducing the serum concentration or using a serum-free medium during the this compound treatment. |
Issue 3: Unexpected or Off-Target Effects
Observing phenotypes that are not consistent with DYRK1A/B inhibition may indicate off-target effects.
| Potential Cause | Troubleshooting Steps |
| Inhibition of Other Kinases | The active form, INDY, has been reported to inhibit other members of the DYRK family and Cdc2-like kinases.[10] Cross-reference your observed phenotype with the known functions of these other kinases. Consider using a more selective DYRK1A/B inhibitor as a control if available. |
| Cellular Stress Response | High concentrations of any small molecule, including this compound, can induce cellular stress. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the concentrations used are not cytotoxic. |
| DMSO Toxicity | Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) and include a vehicle control (DMSO alone) in all experiments. |
Quantitative Data Summary
The following tables summarize key quantitative data for INDY, the active form of this compound.
Table 1: In Vitro Inhibitory Activity of INDY
| Target Kinase | IC50 Value (µM) | Reference |
| DYRK1A | 0.24 | [4] |
| DYRK1B | 0.23 | [4] |
| DYRK2 | 0.0277 | [11] |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration). The values presented here are for comparative purposes.
Table 2: Recommended Starting Concentrations for this compound/INDY in Cellular Assays
| Application | Compound | Concentration Range | Incubation Time | Expected Outcome | Reference |
| Inhibition of Tau Phosphorylation | INDY | 3 - 30 µM | 20 hours | Mild to complete inhibition | [2] |
| In vivo developmental rescue | This compound | 2.5 µM | Varies | Rescue of head malformation | [2] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Tau (p-Tau) Inhibition
This protocol describes how to assess the inhibition of DYRK1A activity by measuring the phosphorylation of its substrate, tau.
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of treatment.
-
This compound Treatment: The following day, remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound or a vehicle control (DMSO). A typical concentration range to start with is 1-30 µM.
-
Incubation: Incubate the cells for the desired period (e.g., 20 hours).
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a specific phospho-tau site (e.g., p-Tau at Thr212) and a primary antibody for total tau overnight at 4°C. Also, probe for a loading control like GAPDH or β-actin.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using an ECL detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-tau signal to the total tau signal and then to the loading control.
Visualizations
DYRK1A Signaling Pathway and this compound Inhibition
Caption: this compound enters the cell and is converted to INDY, which inhibits DYRK1A/B, blocking tau and NFAT phosphorylation.
Experimental Workflow for Troubleshooting this compound Efficacy
Caption: A logical workflow to troubleshoot experiments where this compound shows little to no inhibitory effect.
References
- 1. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bioagilytix.com [bioagilytix.com]
- 4. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS/MS method for rapid and concomitant quantification of pro-inflammatory and pro-resolving polyunsaturated fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Cell-Free Assay Using Xenopus laevis Embryo Extracts to Study Mechanisms of Nuclear Size Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective inhibition of the kinase DYRK1A by targeting its folding process - PMC [pmc.ncbi.nlm.nih.gov]
ProINDY Technical Support Center: Best Practices for Storage, Handling, and Experimentation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and use of ProINDY, a prodrug of the potent DYRK1A/B inhibitor, INDY. Adherence to these best practices is crucial for ensuring the compound's stability, activity, and the reproducibility of your experimental results.
Storage and Stability
Proper storage of this compound is critical to maintain its integrity and biological activity. The following table summarizes the recommended storage conditions and known stability for this compound and its active metabolite, INDY.
| Compound | Form | Storage Temperature | Duration | Notes |
| This compound | Solid (Powder) | -20°C | Refer to Certificate of Analysis | Shipped at room temperature in the continental US, but long-term storage should be at -20°C.[1][2] |
| INDY | Solid (Powder) | -20°C | Refer to Certificate of Analysis | Shipped at ambient temperatures, with short-term storage (1-2 weeks) at +4°C acceptable.[3] |
| INDY | Stock Solution (in DMSO) | -20°C | 1 month[1] | Avoid repeated freeze-thaw cycles. |
| INDY | Stock Solution (in DMSO) | -80°C | 6 months[1] | Aliquot upon preparation to minimize freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and preparation of this compound solutions.
Q1: How should I prepare a stock solution of this compound?
Q2: How should I store the this compound stock solution?
A2: Based on the stability data for INDY, it is best practice to aliquot the this compound stock solution into single-use volumes and store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1] This will prevent degradation from repeated freeze-thaw cycles.
Q3: Can I dissolve this compound directly in aqueous solutions or cell culture media?
A3: It is not recommended to dissolve this compound directly in aqueous solutions due to its lipophilic nature, which is designed to enhance cell permeability.[5] Direct dissolution in aqueous buffers or media will likely result in poor solubility and precipitation. Always prepare a concentrated stock solution in DMSO first.
Q4: How do I prepare a working solution of this compound for my cell-based experiments?
A4: To prepare a working solution, dilute your DMSO stock solution of this compound into your cell culture medium. It is crucial to ensure that the final concentration of DMSO in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Perform serial dilutions of your stock solution in DMSO first, if necessary, before the final dilution into the aqueous medium to prevent precipitation.
Q5: Is this compound light-sensitive?
A5: While specific data on the light sensitivity of this compound is not available, it is good laboratory practice to protect all chemicals from prolonged exposure to light. Store this compound powder and stock solutions in amber vials or tubes, or in a light-protected box within the freezer.
Troubleshooting Guide
Encountering issues in your experiments? This guide provides a systematic approach to troubleshooting common problems with this compound.
Q1: I am not observing the expected biological effect of this compound in my assay. What could be the cause?
A1: There are several potential reasons for a lack of activity. Consider the following:
-
Improper Storage: Verify that the this compound solid and stock solutions have been stored at the correct temperatures and for the recommended duration.
-
Incorrect Solution Preparation: Ensure that the this compound was fully dissolved in DMSO before preparing the working solution. Precipitated compound will not be biologically active.
-
Cell Permeability Issues: this compound is designed to be cell-permeable.[2][5] However, cell type and experimental conditions can influence uptake. You may need to optimize the incubation time or concentration.
-
Prodrug Conversion: this compound is a prodrug that needs to be metabolized to its active form, INDY. The metabolic activity of your cell line could influence the rate and extent of this conversion.
Q2: My this compound solution appears cloudy or has visible precipitate after dilution in my aqueous buffer. What should I do?
A2: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. To address this:
-
Decrease Final Concentration: The concentration of this compound in your final working solution may be above its solubility limit in the aqueous medium. Try lowering the final concentration.
-
Optimize Dilution Method: When diluting from your DMSO stock, add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
-
Use a Surfactant: For in vivo preparations, a small amount of a biocompatible surfactant like Tween 80 may be used to improve solubility, as suggested for INDY.[6] However, this should be tested for compatibility with your specific assay.
Q3: I am observing inconsistent results between experiments. What are the likely sources of variability?
A3: Inconsistent results can stem from several factors:
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can lead to degradation of the compound. Ensure you are using single-use aliquots.
-
DMSO Quality: Use high-purity, anhydrous DMSO to prepare your stock solutions. Water in the DMSO can affect the stability and solubility of the compound.
-
Pipetting Errors: When preparing serial dilutions, small inaccuracies in pipetting can be magnified. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Cell Culture Conditions: Variations in cell density, passage number, and media composition can all impact the cellular response to this compound. Maintain consistent cell culture practices.
Experimental Protocols
General Protocol for Inhibition of DYRK1A in a Cell-Based Assay
This protocol provides a general workflow for treating cultured cells with this compound to assess its inhibitory effect on DYRK1A activity.
1. Preparation of this compound Stock Solution (10 mM): a. Weigh out the appropriate amount of this compound powder. b. Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM. c. Gently vortex until the solid is completely dissolved. d. Aliquot the stock solution into single-use tubes and store at -80°C.
2. Cell Seeding: a. Seed your cells of interest in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. b. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
3. Preparation of Working Solution and Treatment: a. Thaw a single-use aliquot of the 10 mM this compound stock solution. b. Prepare serial dilutions of the this compound stock solution in DMSO if a range of concentrations is to be tested. c. Dilute the this compound stock solution (or a dilution) directly into pre-warmed cell culture medium to the desired final concentration. The final DMSO concentration should not exceed 0.1%. d. As a vehicle control, prepare cell culture medium containing the same final concentration of DMSO. e. Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control. f. Incubate the cells for the desired treatment period (e.g., 24 hours).
4. Assay for DYRK1A Inhibition: a. Following treatment, assess the inhibition of DYRK1A activity. This can be done through various methods, such as: i. Western Blotting: Analyze the phosphorylation status of a known DYRK1A substrate, such as Tau protein at Thr212.[7] A decrease in phosphorylation would indicate DYRK1A inhibition. ii. Reporter Assays: Utilize a reporter gene assay, such as an NFAT-luciferase reporter, to measure the rescue of the NFAT signaling pathway, which is repressed by DYRK1A.[7]
Visualizations
Caption: Troubleshooting workflow for common issues with this compound.
Caption: Mechanism of this compound action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DYRK | Tocris Bioscience [tocris.com]
- 3. INDY, DYRK1A/B inhibitor (ab223890) | Abcam [abcam.com]
- 4. INDY | DYRK Inhibitors: R&D Systems [rndsystems.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to ProINDY and CX-4945 as DYRK1A Inhibitors
For researchers in neurobiology, oncology, and developmental disorders, the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a significant therapeutic target.[1][2] Overexpression of DYRK1A is implicated in the pathology of Down syndrome and Alzheimer's disease.[1][3][4] This guide provides an objective comparison of two prominent DYRK1A inhibitors: ProINDY, a prodrug of the selective inhibitor INDY, and CX-4945 (Silmitasertib), a clinical-stage compound originally developed as a Casein Kinase 2 (CK2) inhibitor with potent off-target effects on DYRK1A.[5][6][7]
Mechanism of Action
Both INDY (the active form of this compound) and CX-4945 function as ATP-competitive inhibitors, binding to the ATP pocket of the kinase domain to block its catalytic activity.[3][8][9]
-
This compound/INDY: INDY was specifically developed as a potent inhibitor of DYRK1A and its close homolog DYRK1B.[3][10] this compound is its cell-permeable prodrug form, designed to enhance bioavailability for in vitro and in vivo applications.[6][11][12]
-
CX-4945 (Silmitasertib): Initially identified as a highly potent inhibitor of CK2, subsequent kinome screening revealed that CX-4945 also strongly inhibits DYRK1A.[5][8][13] This off-target activity has led to its exploration as a potential therapeutic for conditions driven by DYRK1A overexpression.[5][14][15]
Potency and Selectivity
The inhibitory potency and selectivity profile are critical factors for a research tool or therapeutic candidate. CX-4945 demonstrates significantly higher potency for DYRK1A in biochemical assays compared to INDY. However, its primary target is CK2, and it affects other kinases, whereas INDY was developed with a focus on the DYRK family.
| Inhibitor | Target | IC50 | Kᵢ | Kₑ | Notes |
| INDY | DYRK1A | 240 nM[9][10][16] | 180 nM[9][16] | Also inhibits DYRK1B with similar potency (IC50 = 230 nM).[10][16] | |
| DYRK1B | 230 nM[10][16] | ||||
| CX-4945 | DYRK1A | 6.8 nM[1], 160 nM[5][8] | 1.8 nM[5][8] | Potency varies based on assay conditions. | |
| CK2 | 1 nM[13][17] | 0.38 nM[13][17] | Primary target; significantly more potent against CK2 than DYRK1A. | ||
| GSK3β | 190 nM[5][8] | 37.8 nM[5][8] | |||
| PIM1 | 46 nM[13] | Less active in cell-based assays for PIM1.[13] | |||
| FLT3 | 35 nM[13] | Less active in cell-based assays for FLT3.[13] |
Table 1: Comparative in vitro potency of INDY and CX-4945 against DYRK1A and other selected kinases. IC50 (half-maximal inhibitory concentration), Ki (inhibitor constant), and Kd (dissociation constant) values are compiled from multiple sources.
Cellular and In Vivo Effects
Both inhibitors have demonstrated the ability to modulate DYRK1A-mediated signaling pathways in cellular and in vivo models. A key pathway regulated by DYRK1A is the calcineurin/NFAT (Nuclear Factor of Activated T-cells) signaling cascade, which is crucial for neurodevelopment and immune response.[3][5] DYRK1A phosphorylates NFAT, leading to its export from the nucleus and subsequent transcriptional repression.[4][5]
-
This compound/INDY: In cellular models, INDY effectively reverses the aberrant hyperphosphorylation of tau protein, a pathological hallmark of Alzheimer's disease, and rescues repressed NFAT signaling caused by DYRK1A overexpression.[3][10][16] The prodrug, this compound, has shown in vivo efficacy by rescuing developmental head malformations in Xenopus embryos overexpressing DYRK1A.[3][6]
-
CX-4945: This inhibitor also reduces DYRK1A-mediated phosphorylation of downstream targets like Cyclin D1 and restores the calcineurin/NFAT signaling pathway in cells.[5][8][14] Given its clinical development for cancer, CX-4945 has a well-characterized pharmacological profile and has been tested in mouse models for Down syndrome, where it showed potential to ameliorate cognitive deficits.[7][8][18]
Visualizing DYRK1A Inhibition and Experimental Workflow
To better understand the biological context and experimental approach, the following diagrams illustrate the DYRK1A-NFAT signaling pathway and a standard workflow for assessing inhibitor potency.
Caption: DYRK1A-NFAT signaling pathway and points of inhibition.
Caption: General workflow for an in vitro kinase inhibition assay.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescent ADP-Glo™ Format)
This protocol is adapted from commercially available kinase assay systems, such as the ADP-Glo™ Kinase Assay, suitable for determining IC50 values.
1. Reagent Preparation:
- Inhibitor Dilution Series: Prepare a series of 2x concentrations of this compound or CX-4945 in kinase reaction buffer. Start with a high concentration (e.g., 100 µM) and perform serial dilutions. Include a DMSO-only control.
- Kinase Solution (4x): Dilute recombinant full-length DYRK1A enzyme in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA) to a 4x working concentration.
- Substrate/ATP Solution (4x): Prepare a solution containing the DYRKtide substrate and ATP in the kinase reaction buffer. The final ATP concentration should be close to its Km for DYRK1A to ensure competitive inhibition is accurately measured.
2. Kinase Reaction:
- Add 5 µL of the 2x inhibitor dilutions (or DMSO control) to the wells of a 384-well plate.
- Add 2.5 µL of the 4x DYRK1A enzyme solution to each well.
- Initiate the reaction by adding 2.5 µL of the 4x substrate/ATP solution to each well.
- Mix the plate gently and incubate at 30°C for 60 minutes.
3. Signal Detection:
- Stop the kinase reaction and measure the amount of ADP produced by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes. This step depletes the remaining ATP.
- Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.
- Read the luminescence on a plate reader.
4. Data Analysis:
- Subtract the background luminescence (no enzyme control) from all readings.
- Normalize the data by setting the "no inhibitor" (DMSO) control as 100% activity and a "maximal inhibition" control (or highest inhibitor concentration) as 0% activity.
- Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
Both this compound and CX-4945 are valuable tools for investigating DYRK1A function. The choice between them depends on the specific research question.
-
This compound/INDY is a suitable choice for studies requiring high selectivity for DYRK1A/B over other kinase families. Its demonstrated efficacy in a developmental model highlights its utility for in vivo studies where target specificity is paramount.[3][19]
-
CX-4945 offers superior potency against DYRK1A in biochemical assays and has the advantage of being a clinically evaluated molecule with known pharmacological properties.[7][8] However, its primary activity against CK2 and its effects on other kinases like GSK3β must be considered when interpreting results.[5][13] It is particularly relevant for translational research, bridging preclinical findings with a compound that has been tested in humans.
References
- 1. researchgate.net [researchgate.net]
- 2. What are DYRK1A inhibitors and how do they work? [synapse.patsnap.com]
- 3. Development of a novel selective inhibitor of the Down syndrome-related kinase Dyrk1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. rndsystems.com [rndsystems.com]
- 11. This compound | DYRK | Tocris Bioscience [tocris.com]
- 12. axonmedchem.com [axonmedchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Item - Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - figshare - Figshare [figshare.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Probe CX-4945 | Chemical Probes Portal [chemicalprobes.org]
- 18. The identification of increased Dyrk1a protein levels in Ts65Dn mice guides the targeted administration of the novel Dyrk1a inhibitor CX-4945 [scholarworks.indianapolis.iu.edu]
- 19. INDY, DYRK1A/B inhibitor (ab223890) | Abcam [abcam.com]
What are the advantages of ProINDY over other DYRK1A inhibitors?
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of ProINDY's Performance Against Alternative DYRK1A Inhibitors, Supported by Experimental Data.
The dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a critical therapeutic target for a range of pathologies, including neurodegenerative diseases like Alzheimer's and Down syndrome, as well as certain cancers. Consequently, the development of potent and selective DYRK1A inhibitors is an area of intense research. Among the landscape of available inhibitors, this compound distinguishes itself through a strategic prodrug approach, enhancing its potential for in vivo applications. This guide provides a comprehensive comparison of this compound with other notable DYRK1A inhibitors, focusing on their mechanism of action, potency, selectivity, and experimental validation.
This compound: Enhanced Bioavailability through Prodrug Strategy
This compound is the prodrug of INDY, a potent ATP-competitive inhibitor of DYRK1A.[1] The primary advantage of this compound lies in its design to overcome a common hurdle in drug development: cellular permeability. By masking a hydroxyl group on the INDY molecule, this compound exhibits increased lipophilicity, facilitating its passage across cell membranes. Once inside the cell, this compound is metabolized to its active form, INDY, where it exerts its inhibitory effect on DYRK1A. This enhanced bioavailability is a key differentiator, translating to improved efficacy in in vivo models.[2]
Comparative Analysis of DYRK1A Inhibitors
The following tables summarize the quantitative data for this compound (via its active form, INDY) and other prominent DYRK1A inhibitors. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Inhibitor | Target(s) | IC50 (DYRK1A) | Ki (DYRK1A) | Reference(s) |
| INDY (active form of this compound) | DYRK1A, DYRK1B | 0.24 µM | 0.18 µM | [2][3] |
| Harmine | DYRK1A, MAO-A | ~33-100 nM | - | [4] |
| EHT 5372 | DYRK1A | 0.22 nM | - | [5] |
| FINDY | DYRK1A (folding intermediate) | Not an ATP-competitive inhibitor | - | [1][4] |
| Leucettinib-21 | DYRK1A | - | - | - |
| CX-4945 | DYRK1A, CK2 | 6.8 nM | - |
Note: A direct IC50 for this compound is not applicable as it is a prodrug. Its efficacy is determined by the intracellular concentration of its active form, INDY.
| Inhibitor | Key Advantages | Known Limitations |
| This compound | Prodrug design for enhanced cell permeability and in vivo efficacy. | - |
| Harmine | High potency. | Off-target effects, notably MAO-A inhibition, which can lead to behavioral side effects. |
| EHT 5372 | Extremely high potency. | - |
| FINDY | Highly selective due to its unique mechanism of targeting the folding intermediate of DYRK1A, not the mature kinase.[1][4] | Does not inhibit the catalytic activity of mature DYRK1A.[1] |
| Leucettinib-21 | In clinical trials for Alzheimer's disease and Down Syndrome. | - |
| CX-4945 | High potency. | Also a potent inhibitor of Casein Kinase 2 (CK2). |
Experimental Data and Methodologies
The efficacy of this compound and other DYRK1A inhibitors has been demonstrated in various experimental models. Below are detailed methodologies for key experiments.
In Vivo Rescue of Developmental Defects in Xenopus laevis
This assay is a powerful in vivo method to assess the efficacy of DYRK1A inhibitors in a developmental context. Overexpression of DYRK1A in Xenopus embryos leads to severe head malformations, a phenotype that can be rescued by effective inhibitors.[6][7][8]
Experimental Workflow:
Caption: Workflow for the Xenopus laevis embryo rescue assay.
Protocol:
-
Embryo Preparation: Xenopus laevis embryos are fertilized in vitro. At the 8-cell stage, a solution containing DYRK1A mRNA is microinjected into two dorsal blastomeres.
-
Inhibitor Treatment: Following microinjection, embryos are placed in a culture medium containing the DYRK1A inhibitor (e.g., this compound) at a specific concentration.
-
Phenotypic Analysis: Embryos are incubated until they reach the tadpole stage (e.g., stage 40). The morphology of the head and eyes is then examined and scored for malformations. The percentage of embryos with a normal or significantly rescued phenotype is quantified. This compound has been shown to effectively recover Xenopus embryos from head malformation induced by Dyrk1A overexpression, resulting in normally developed embryos.
Inhibition of Tau Phosphorylation in a Cellular Model
DYRK1A is known to phosphorylate the tau protein at several sites, a pathological hallmark of Alzheimer's disease. This assay assesses the ability of inhibitors to block this phosphorylation event in a cellular context.[9][10]
Experimental Workflow:
Caption: Workflow for the cellular tau phosphorylation assay.
Protocol:
-
Cell Culture and Transfection: A suitable cell line, such as HEK293T, is cultured under standard conditions. Cells are then co-transfected with expression plasmids for both the Tau protein and DYRK1A.
-
Inhibitor Treatment: After transfection, the cells are treated with varying concentrations of the DYRK1A inhibitor for a specified period.
-
Western Blot Analysis: Cells are lysed, and the total protein is extracted. The protein lysates are then subjected to SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for total Tau and a phosphorylated form of Tau (e.g., at threonine 212). Following incubation with a secondary antibody, the protein bands are visualized, and their intensities are quantified to determine the extent of phosphorylation inhibition. INDY, the active form of this compound, has been shown to effectively reverse aberrant tau-phosphorylation.[3]
Rescue of NFAT Signaling Pathway
DYRK1A negatively regulates the Nuclear Factor of Activated T-cells (NFAT) signaling pathway by phosphorylating NFAT proteins, which leads to their exclusion from the nucleus. Inhibition of DYRK1A can, therefore, rescue NFAT-dependent gene expression.[1][11][12]
Experimental Workflow:
Caption: Workflow for the NFAT luciferase reporter assay.
Protocol:
-
Reporter Cell Line: An engineered cell line is used that contains a luciferase reporter gene under the control of an NFAT-responsive promoter. These cells may also be engineered to overexpress DYRK1A to create a more robust assay window.
-
Cell Stimulation and Inhibitor Treatment: The reporter cells are seeded in a multi-well plate. They are then stimulated with agents such as ionomycin and phorbol 12-myristate 13-acetate (PMA) to induce NFAT activation. Concurrently, the cells are treated with the DYRK1A inhibitor.
-
Luciferase Assay: After a defined incubation period, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of NFAT-driven transcription, is measured using a luminometer. An increase in luminescence in the presence of the inhibitor indicates a rescue of the NFAT signaling pathway. INDY has been demonstrated to rescue repressed NFAT signaling induced by DYRK1A overexpression.[2][3]
Signaling Pathways and Mechanisms of Action
DYRK1A is a multifaceted kinase involved in numerous cellular processes. The following diagrams illustrate its role in key signaling pathways and the distinct mechanisms of action of different inhibitor classes.
DYRK1A-Mediated Tau Phosphorylation and NFAT Regulation
Caption: DYRK1A signaling and inhibitor mechanisms.
This pathway illustrates two key functions of DYRK1A: the phosphorylation of Tau, which can lead to the formation of neurofibrillary tangles, and the phosphorylation of NFAT in the cytoplasm, which prevents its translocation to the nucleus and subsequent activation of gene expression. This compound (acting as INDY) is an ATP-competitive inhibitor that directly targets the mature DYRK1A kinase. In contrast, FINDY represents a novel class of inhibitor that targets the folding intermediate of DYRK1A, preventing its maturation and thereby reducing the overall levels of active kinase.[1][4]
Conclusion
This compound offers a significant advantage over its active form, INDY, and many other DYRK1A inhibitors due to its prodrug design, which enhances its cellular permeability and in vivo efficacy. While other inhibitors may exhibit higher potency in in vitro assays, the ability of this compound to effectively reach its target in a living organism, as demonstrated in the Xenopus model, is a critical factor for its therapeutic potential. The diverse mechanisms of action among DYRK1A inhibitors, from the ATP-competitive nature of INDY to the unique folding-intermediate targeting of FINDY, provide researchers with a range of tools to investigate the multifaceted roles of DYRK1A in health and disease. The selection of an appropriate inhibitor will ultimately depend on the specific experimental context and desired therapeutic outcome. This guide provides the foundational data and experimental frameworks to aid in this critical decision-making process.
References
- 1. 2.5. NFAT Luciferase Reporter Assay [bio-protocol.org]
- 2. Mining Public Domain Data to Develop Selective DYRK1A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective inhibition of the kinase DYRK1A by targeting its folding process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Disruption of DYRK1A-induced hyperphosphorylation of amyloid-beta and tau protein in Alzheimer’s disease: An integrative molecular modeling approach [frontiersin.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Dyrk1a is required for craniofacial development in Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dyrk1a is required for craniofacial development in Xenopus laevis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and Analysis of a Selective DYRK1A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dyrk1 inhibition improves Alzheimer's disease‐like pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel Selective Thiadiazine DYRK1A Inhibitor Lead Scaffold with Human Pancreatic β-cell Proliferation Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: ProINDY and FINDY
In the landscape of scientific and technological advancements, researchers and drug development professionals constantly seek out new tools and platforms to streamline their work. This guide provides a comprehensive comparison of two seemingly related, yet fundamentally different entities: ProINDY, a chemical probe for biological research, and FINDY, a suite of software and technology solutions. This analysis will clarify their distinct applications, present available performance data, and outline their respective methodologies and workflows to aid professionals in their decision-making processes.
Executive Summary: A Tale of Two Different Worlds
It is crucial to establish from the outset that This compound and FINDY are not competing products and do not operate in the same domain. this compound is a prodrug of a kinase inhibitor used in biomedical research to study cellular signaling pathways. In contrast, FINDY encompasses a range of technology products, including a software engineering intelligence platform, a recruitment service for engineers, an open-source decentralized identity platform, and industrial Internet of Things (IoT) solutions. Therefore, a direct head-to-head comparison of their "performance" in the same context is not applicable. This guide will, therefore, provide a detailed overview of each, followed by a concluding summary of their distinct applications.
Part 1: A Deep Dive into this compound
This compound is a chemical compound designed for biological research, specifically as a prodrug of INDY. A prodrug is an inactive compound that is converted into an active drug within the body. In this case, this compound is engineered for improved cell permeability and in vivo efficacy, after which it converts to its active form, INDY.
Performance and Quantitative Data
The primary function of this compound's active form, INDY, is to inhibit the activity of Dual-specificity tyrosine-phosphorylation-regulated kinases 1A and 1B (DYRK1A and DYRK1B). These kinases are implicated in various cellular processes and are of significant interest in the study of neurological disorders such as Down syndrome and Alzheimer's disease.
| Target Kinase | IC50 Value (INDY) | Reference |
| DYRK1A | 0.24 µM | [1][2] |
| DYRK1B | 0.23 µM | [2] |
This compound has demonstrated efficacy in in vivo models. For instance, it has been shown to rescue head malformations in Xenopus embryos that were induced by the overexpression of Dyrk1A.[1] This highlights its utility as a research tool for studying developmental processes.
Experimental Protocols
1. Tau Phosphorylation Inhibition Assay in Cell Culture:
This experiment aims to determine the effect of this compound on the phosphorylation of the tau protein, a key event in the pathology of Alzheimer's disease.
-
Cell Line: HEK293 cells or other suitable cell lines.
-
Procedure:
-
Cells are cultured in appropriate media and conditions.
-
Cells are transiently transfected with a plasmid expressing DYRK1A to induce tau hyperphosphorylation.
-
Varying concentrations of this compound are added to the cell culture medium.
-
After a specified incubation period, cells are lysed to extract proteins.
-
The phosphorylation status of tau is analyzed using Western blotting with antibodies specific to phosphorylated tau epitopes.
-
-
Expected Outcome: A dose-dependent decrease in tau phosphorylation with increasing concentrations of this compound.
2. Xenopus Embryo Rescue Experiment:
This in vivo assay assesses the ability of this compound to counteract the effects of DYRK1A overexpression during embryonic development.
-
Model Organism: Xenopus laevis embryos.
-
Procedure:
-
Xenopus embryos are injected with mRNA encoding for Dyrk1A at the one-cell or two-cell stage to induce developmental defects, such as head malformations.
-
A control group is injected with a control mRNA.
-
The Dyrk1A-injected embryos are then treated with this compound at a specific concentration in the rearing medium.
-
Embryos are allowed to develop to the desired stage.
-
The morphology of the embryos is observed and scored for the presence or absence of developmental defects.
-
-
Expected Outcome: A significant reduction in the percentage of embryos with head malformations in the this compound-treated group compared to the untreated Dyrk1A-overexpressing group.
Signaling Pathway and Experimental Workflow Visualization
The primary signaling pathway influenced by this compound (via its conversion to INDY) is the calcineurin-NFAT pathway, which is regulated by DYRK1A. DYRK1A phosphorylates NFAT (Nuclear Factor of Activated T-cells), a transcription factor, which promotes its export from the nucleus, thereby inhibiting its transcriptional activity. By inhibiting DYRK1A, INDY prevents this phosphorylation, leading to the nuclear accumulation of NFAT and the activation of its target genes.
References
ProINDY Cross-Reactivity Profile: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides a detailed comparison of ProINDY, a cell-permeable prodrug of the DYRK1A inhibitor INDY, and its cross-reactivity with other kinases, supported by experimental data.
This compound is a valuable tool for studying the cellular functions of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a kinase implicated in neurodevelopment and neurodegenerative diseases, including Down syndrome. Upon cellular entry, this compound is converted to its active form, INDY, which acts as an ATP-competitive inhibitor of DYRK1A. While potent against its primary target, the selectivity of INDY across the kinome is a critical consideration for experimental design and interpretation of results.
Comparative Analysis of INDY's Kinase Selectivity
The inhibitory activity of INDY has been assessed against its primary target, DYRK1A, as well as other members of the DYRK family and related kinases. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the inhibitor's potency.
| Kinase Target | IC50 (nM) | Reference |
| DYRK1A | 240 | [1] |
| DYRK1B | 69.2 | [2] |
| DYRK2 | 27.7 | [2] |
This table summarizes the known IC50 values of INDY against various kinases. Lower IC50 values indicate higher potency.
The data reveals that INDY, the active metabolite of this compound, exhibits potent inhibition of DYRK1A, DYRK1B, and DYRK2. Notably, it is more potent against DYRK1B and DYRK2 than its primary target, DYRK1A. It has also been reported that INDY inhibits other DYRK family members and Cdc2-like kinases (CLKs), though specific IC50 values for other family members are not as readily available in the literature.[2] This cross-reactivity profile highlights the importance of considering potential off-target effects when using this compound in experimental systems.
Experimental Methodologies
The determination of kinase inhibitor potency is typically performed using in vitro kinase assays. The following provides a generalized protocol for such an assay, based on common methodologies found in the field.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration at which an inhibitor (e.g., INDY) reduces the activity of a specific kinase by 50% (IC50).
Materials:
-
Recombinant purified kinase (e.g., DYRK1A, DYRK1B, DYRK2)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP)
-
Kinase reaction buffer (typically containing Tris-HCl, MgCl₂, and other components to optimize enzyme activity)
-
Test inhibitor (INDY) at various concentrations
-
Control inhibitor (optional)
-
96-well plates or other suitable reaction vessels
-
Incubator
-
Method for detecting substrate phosphorylation (e.g., scintillation counter for radiolabeled ATP, antibody-based detection for specific phospho-sites, or luminescence-based ATP detection kits)
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test inhibitor (INDY) in the kinase reaction buffer. Prepare a master mix containing the kinase and its substrate in the reaction buffer.
-
Kinase Reaction:
-
Add the inhibitor dilutions to the wells of the reaction plate.
-
Initiate the kinase reaction by adding the kinase/substrate master mix to each well.
-
Finally, add ATP to start the phosphorylation reaction.
-
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Termination of Reaction: Stop the reaction, for example, by adding a stop solution (e.g., EDTA to chelate Mg²⁺) or by spotting the reaction mixture onto a membrane that binds the substrate.
-
Detection of Phosphorylation: Quantify the amount of phosphorylated substrate. The method will depend on the chosen detection strategy.
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow
To visualize the context in which this compound acts, the following diagrams illustrate the DYRK1A signaling pathway and a typical experimental workflow for assessing kinase inhibitor selectivity.
References
Navigating the Neurodegenerative Maze: A Comparative Analysis of ProINDY and Other DYRK1A Inhibitors
For Immediate Release
In the intricate landscape of neurodegenerative disease research, the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a pivotal therapeutic target. Overexpression of DYRK1A is implicated in the pathology of Alzheimer's disease and Down syndrome, primarily through its role in the hyperphosphorylation of tau protein and the processing of amyloid precursor protein (APP), leading to the formation of neurofibrillary tangles and amyloid plaques, respectively.[1][2][3][4] This has spurred the development of various inhibitors aimed at mitigating its downstream effects. This guide provides a comparative meta-analysis of ProINDY, a pro-drug of a potent DYRK1A inhibitor, and other notable DYRK1A inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of the current preclinical data.
The Mechanism of Action: Targeting a Key Pathological Driver
DYRK1A's role in neurodegeneration is multifaceted. It directly phosphorylates tau at several residues, which "primes" it for subsequent phosphorylation by other kinases like GSK-3β, accelerating the formation of neurofibrillary tangles.[2][5] Furthermore, DYRK1A can phosphorylate APP, influencing its cleavage and promoting the production of neurotoxic amyloid-β (Aβ) peptides.[2][6] By inhibiting DYRK1A, these compounds aim to disrupt this pathological cascade. The activation of the calcineurin/NFAT signaling pathway is another important consequence of DYRK1A inhibition, which is involved in neuroprotective mechanisms.[7][8]
Comparative Efficacy of DYRK1A Inhibitors
While a head-to-head clinical meta-analysis is not yet available, preclinical data provides valuable insights into the comparative potency and efficacy of various DYRK1A inhibitors.
| Compound | Type | In Vitro Potency (IC50 for DYRK1A) | Key Preclinical Findings in Neurodegeneration Models | References |
| INDY | ATP-competitive | 0.24 µM | Rescued eye and head deformities in a Xenopus laevis (tadpole) model of DYRK1A overexpression. | [9][10] |
| This compound | Pro-drug of INDY | Not directly reported; activates calcineurin-NFAT signaling | Rescued structural disorganization of the Purkinje cell layer in a zebrafish model of DYRK1A overexpression. | [11] |
| Leucettine L41 | Leucettamine B analog | Potent inhibitor | Prevented Aβ-induced memory deficits, oxidative stress, and synaptic deficits in mouse models. Improved synaptic plasticity and memory in APP/PS1 mice. | [12][13][14] |
| EHT 1610 | Thiazolo[5,4-f]quinazoline derivative | 0.36 nM | Primarily studied in leukemia; neurodegeneration data is limited in publicly available sources. | [15][16][17][18] |
| CX-4945 (Silmitasertib) | Casein kinase 2 inhibitor with DYRK1A activity | 6.8 nM | Reduced tau pathology in multiple systems, including a Down syndrome mouse model. | [6][7][8][14][19] |
| PANDK-103 | Novel small molecule | 7 nM | Showed a 35-fold better IC50 value than the reference compound INDY. Reduced tau phosphorylation in HEK-293 cells. | [3] |
| PST-001 | Novel small molecule | 40 nM | Orally bioavailable and brain penetrant. Reduced levels of phosphorylated tau in a Drosophila model. | [14] |
Experimental Protocols: A Methodological Overview
The evaluation of DYRK1A inhibitors has been conducted across a range of in vitro and in vivo models. Below are summaries of common experimental methodologies.
In Vitro Kinase Assays
-
Objective: To determine the direct inhibitory activity of a compound on DYRK1A kinase.
-
Method: Recombinant human DYRK1A is incubated with a substrate (e.g., a synthetic peptide) and ATP. The test compound is added at varying concentrations. The level of substrate phosphorylation is measured, typically using radiometric assays or fluorescence-based detection. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.
Cell-Based Assays
-
Objective: To assess the effect of inhibitors on DYRK1A activity and downstream signaling in a cellular context.
-
Method: Human cell lines, such as HEK293, are often used. These cells may be engineered to overexpress DYRK1A, APP, or tau. Following treatment with the inhibitor, cell lysates are analyzed by Western blot to measure the phosphorylation status of DYRK1A substrates like tau or APP.
In Vivo Animal Models
-
Objective: To evaluate the therapeutic potential of DYRK1A inhibitors in a living organism exhibiting features of neurodegenerative disease.
-
Mouse Models:
-
Aβ-infusion model: Aβ peptides (e.g., Aβ25-35) are injected directly into the brain (intracerebroventricularly) to induce acute neurotoxicity and memory impairment. Inhibitors are co-administered, and behavioral tests (e.g., Y-maze, Morris water maze) are performed to assess cognitive function.[12]
-
Transgenic models: Mice engineered to express human genes with mutations linked to Alzheimer's disease (e.g., APP/PS1 mice) that develop age-dependent amyloid plaques and cognitive deficits. Inhibitors are typically administered chronically, followed by behavioral testing and post-mortem brain tissue analysis.[13][20]
-
-
Zebrafish Models:
-
Overexpression models: Zebrafish embryos are injected with mRNA encoding human DYRK1A to induce developmental abnormalities. The ability of inhibitors, added to the water, to rescue these phenotypes is observed.[11][21][22] This model is particularly useful for high-throughput screening of compounds.
-
Conclusion and Future Directions
The inhibition of DYRK1A presents a promising therapeutic strategy for neurodegenerative diseases, particularly Alzheimer's disease. This compound and a growing arsenal of other inhibitors have demonstrated significant potential in preclinical models by targeting a key kinase in the pathogenic cascade. While compounds like Leucettine L41 and CX-4945 have more extensive published data, the development of novel, highly potent, and selective inhibitors such as PANDK-103 highlights the rapid progress in this field.
Future research should focus on direct comparative studies of these inhibitors in standardized animal models to provide a clearer picture of their relative efficacy and safety profiles. Furthermore, as these compounds move towards clinical trials, the identification of reliable biomarkers to stratify patient populations and monitor treatment response will be crucial for their successful translation into effective therapies for neurodegenerative diseases.
References
- 1. Frontiers | Disruption of DYRK1A-induced hyperphosphorylation of amyloid-beta and tau protein in Alzheimer’s disease: An integrative molecular modeling approach [frontiersin.org]
- 2. The role of DYRK1A in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DYRK1A inhibitors for treating Alzheimer’s disease presented at ACS Spring | BioWorld [bioworld.com]
- 4. Selective DYRK1A Inhibitor for the Treatment of Neurodegenerative Diseases: Alzheimer, Parkinson, Huntington, and Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma DYRK1A as a novel risk factor for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dyrk1 inhibition improves Alzheimer's disease‐like pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. A novel inhibitor rescues cerebellar defects in a zebrafish model of Down syndrome–associated kinase Dyrk1A overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Leucettine L41, a DYRK1A-preferential DYRKs/CLKs inhibitor, prevents memory impairments and neurotoxicity induced by oligomeric Aβ25-35 peptide administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alzdiscovery.org [alzdiscovery.org]
- 14. alzdiscovery.org [alzdiscovery.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. EHT 1610 - MedChem Express [bioscience.co.uk]
- 17. medchemexpress.com [medchemexpress.com]
- 18. abmole.com [abmole.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. A novel inhibitor rescues cerebellar defects in a zebrafish model of Down syndrome-associated kinase Dyrk1A overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for ProINDY: A Guide for Laboratory Professionals
For immediate safety and logistical guidance, this document outlines the essential procedures for the proper disposal of ProINDY, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these protocols to mitigate risks associated with this compound.
This compound is recognized as being harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, it is imperative that this compound and any materials contaminated with it are disposed of as hazardous waste. Avoid release into the environment and under no circumstances should this compound be disposed of down the drain.
Summary of this compound Properties and Hazards
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Chemical Name | (1Z)-1-(5-Acetyloxy-3-ethyl-2(3H)-benzothiazolylidene)-2-propanone |
| Molecular Formula | C14H15NO3S |
| Molecular Weight | 277.34 g/mol |
| Purity | ≥98% (HPLC) |
| Hazard Classifications | Harmful if swallowed, Very toxic to aquatic life with long lasting effects |
| Storage Temperature | -20°C |
Experimental Protocols for Disposal
The disposal of this compound must be handled as a controlled process. The following step-by-step methodology ensures that the waste is managed safely and in accordance with general laboratory hazardous waste protocols.
Personal Protective Equipment (PPE) Required:
-
Standard laboratory attire (lab coat)
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile or neoprene)
Procedure for this compound Waste Disposal:
-
Waste Identification and Segregation:
-
All waste materials containing this compound, including unused stock solutions, contaminated consumables (e.g., pipette tips, tubes, gloves), and spill cleanup materials, must be designated as hazardous waste.
-
Segregate this compound waste from other laboratory waste streams to prevent accidental mixing with incompatible chemicals.
-
-
Waste Collection and Containment:
-
Collect all this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with this compound and any solvents used in the solutions. A high-density polyethylene (HDPE) container is generally suitable.
-
The container must be kept securely closed except when adding waste.
-
-
Labeling of Hazardous Waste:
-
Affix a hazardous waste label to the container immediately upon starting waste collection.
-
The label must include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound, (1Z)-1-(5-Acetyloxy-3-ethyl-2(3H)-benzothiazolylidene)-2-propanone"
-
The concentration of this compound in the waste (if known).
-
The associated hazards (e.g., "Toxic," "Harmful if Swallowed," "Aquatic Hazard").
-
The accumulation start date (the date the first piece of waste is placed in the container).
-
The name and contact information of the principal investigator or laboratory supervisor.
-
-
-
Storage of Hazardous Waste:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of the laboratory personnel, away from general traffic, and ideally in secondary containment to capture any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the satellite accumulation area.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with all necessary information about the waste stream as detailed on the hazardous waste label.
-
Follow any additional instructions provided by the EHS department for preparing the waste for transport.
-
-
Record Keeping:
-
Maintain a log of the hazardous waste generated, including the amount and the date it was sent for disposal.
-
Note on EPA Waste Classification: While this compound is known to be toxic to aquatic life, a specific U- or P-list classification under the Resource Conservation and Recovery Act (RCRA) has not been definitively identified in the available documentation. Due to its hazardous characteristics, it must be disposed of as hazardous waste. Your institution's EHS department will be responsible for assigning the final, appropriate EPA waste code for disposal.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste from the point of generation to its final removal from the laboratory.
Caption: Logical workflow for the safe disposal of this compound hazardous waste.
ProINDY: A Comprehensive Guide to Safe Handling in the Laboratory
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Handling Protocols for the DYRK1A/B Inhibitor, ProINDY.
This document provides crucial safety and logistical information for the handling and disposal of this compound, a cell-permeable prodrug of the DYRK1A/B inhibitor, INDY.[1][2][3] Adherence to these guidelines is essential to ensure personal safety and minimize environmental impact. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4]
Hazard Identification and Safety Summary
A thorough understanding of the potential hazards associated with this compound is the first step toward safe handling. The following table summarizes the key hazard information.
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[4] | Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling. If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[4] |
| Acute Aquatic Toxicity | Very toxic to aquatic life.[4] | Avoid release to the environment. Collect spillage.[4] |
| Chronic Aquatic Toxicity | Very toxic to aquatic life with long lasting effects.[4] | Avoid release to the environment. Collect spillage.[4] |
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the specific PPE required for the tasks to be performed.[5] The following table outlines the recommended PPE for handling this compound in solid (powder) and solution forms.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact with the chemical.[6] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or airborne particles. |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities handled with adequate engineering controls. If weighing or handling larger quantities of powder where dust may be generated, a NIOSH-approved respirator may be necessary based on a risk assessment. | To prevent inhalation of airborne particles. |
Experimental Workflow: Safe Handling of this compound Powder
The following diagram and protocol outline the step-by-step procedure for safely weighing and preparing a stock solution of this compound powder.
Experimental Protocol: Weighing and Solubilizing this compound Powder
-
Preparation:
-
Designate a specific work area for handling this compound. This should be within a certified chemical fume hood.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (e.g., balance, weigh boats, spatula, solvent, vials).
-
Don the appropriate PPE as specified in the table above.
-
-
Weighing (inside a chemical fume hood):
-
To minimize fluctuations, ensure the fume hood sash is at the proper height and air flow is stable.
-
Tare an appropriate weighing vessel (e.g., weigh boat or microcentrifuge tube) on the balance.
-
Carefully transfer the desired amount of this compound powder to the tared vessel using a clean spatula. Avoid creating dust.
-
Once the desired weight is obtained, securely close the primary container of this compound powder.
-
-
Solubilization (inside a chemical fume hood):
-
Add the appropriate solvent (e.g., DMSO or ethanol) to the vessel containing the this compound powder. This compound is soluble in DMSO and EtOH.[3]
-
Gently swirl or vortex the mixture until the powder is completely dissolved.
-
Transfer the resulting solution to a clearly labeled and properly sealed storage vial.
-
-
Cleanup and Disposal:
-
Wipe down the spatula and any other contaminated reusable equipment with a suitable solvent (e.g., 70% ethanol).
-
Dispose of all contaminated disposable items (bench paper, weigh boat, pipette tips) in a designated hazardous waste container.
-
Carefully remove and dispose of gloves in the hazardous waste stream.
-
Wash hands thoroughly with soap and water after the procedure is complete.
-
Operational and Disposal Plans
Proper storage and disposal are critical for maintaining a safe laboratory environment and preventing environmental contamination.
Storage Plan
| Form | Storage Temperature | Conditions |
| Powder | -20°C | Keep container tightly sealed in a cool, well-ventilated area. Protect from light and moisture. |
| In Solvent | -80°C | Aliquot to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed. |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
